4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one
Description
Properties
IUPAC Name |
4-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-5-7-3-1-2-4-9(7)12-10(13)6-8/h1-4,8H,5-6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOYJNVWCPTJLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669971 | |
| Record name | 4-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887578-14-5 | |
| Record name | 4-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one
An In-depth Technical Guide to the
Introduction
The benzo[b]azepine scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds and pharmaceuticals. Its unique seven-membered ring structure, fused to a benzene ring, provides a three-dimensional architecture that is of significant interest in drug discovery. Specifically, the functionalization of this core, such as the introduction of an amino group at the 4-position of the tetrahydrobenzo[b]azepin-2-one system, offers opportunities for developing novel therapeutic agents. This guide provides a comprehensive overview of a plausible and efficient synthetic route to 4-amino-1,2,4,5-tetrahydrobenzo[b]azepin-2-one, designed for researchers, scientists, and professionals in drug development. The proposed synthesis is grounded in established chemical principles and supported by literature precedents for analogous transformations.
Retrosynthetic Analysis and Strategic Approach
A direct, documented synthesis for 4-amino-1,2,4,5-tetrahydrobenzo[b]azepin-2-one is not readily found in the literature. Therefore, a logical and efficient synthetic strategy has been devised. The core of this strategy involves the construction of a linear precursor containing all the necessary carbon and nitrogen atoms, followed by a key intramolecular cyclization step to form the desired seven-membered lactam ring.
The retrosynthetic analysis reveals a key disconnection at the amide bond of the lactam, leading back to an amino ester precursor. This precursor, in turn, can be assembled through a sequence of well-established reactions, including aza-Michael addition and nitrile reduction, starting from commercially available or readily synthesizable materials.
Caption: Retrosynthetic pathway for 4-amino-1,2,4,5-tetrahydrobenzo[b]azepin-2-one.
Detailed Synthetic Pathway and Experimental Protocols
The forward synthesis is a four-step process designed for efficiency and scalability.
Step 1: Synthesis of 2-Nitrobenzyl Cyanide (1)
The synthesis commences with the nitration of benzyl cyanide. This electrophilic aromatic substitution reaction is a well-established method for introducing a nitro group onto the benzene ring.
-
Reaction Scheme:
-
Benzyl Cyanide → 2-Nitrobenzyl Cyanide + 4-Nitrobenzyl Cyanide
-
-
Causality of Experimental Choices: The use of a mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), the active electrophile for this reaction.[1] The reaction temperature is maintained at low levels (around 10°C) to control the rate of reaction and minimize the formation of dinitrated byproducts.[1] The ortho and para isomers are formed, with the para isomer often being the major product. Separation of the isomers can be achieved by fractional crystallization.[1][2]
-
Detailed Experimental Protocol:
-
In a round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, a mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled to 10°C in an ice-salt bath.[1]
-
Benzyl cyanide is added dropwise to the cooled acid mixture, ensuring the temperature does not exceed 20°C.[1]
-
After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.[1]
-
The mixture is then poured onto crushed ice, leading to the precipitation of the crude product, which is a mixture of o- and p-nitrobenzyl cyanide.[1]
-
The solid is collected by filtration and washed with cold water.
-
The isomers are separated by fractional crystallization from ethanol. The p-nitrobenzyl cyanide is less soluble and crystallizes first, while the desired o-nitrobenzyl cyanide can be obtained from the mother liquor.[1]
-
| Parameter | Value |
| Reactants | Benzyl cyanide, Nitric acid, Sulfuric acid |
| Solvent | None (reaction in acid mixture) |
| Temperature | 10-20°C |
| Reaction Time | ~2 hours |
| Typical Yield | 50-54% (for the p-isomer, o-isomer is lower)[1] |
Step 2: Synthesis of 2-Aminobenzyl Cyanide (2)
The nitro group of 2-nitrobenzyl cyanide is selectively reduced to a primary amine to yield 2-aminobenzyl cyanide. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity.
-
Reaction Scheme:
-
2-Nitrobenzyl Cyanide → 2-Aminobenzyl Cyanide
-
-
Causality of Experimental Choices: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of nitroarenes to anilines.[3] The reaction is typically carried out in an alcohol solvent, such as ethanol, under a hydrogen atmosphere. The presence of an acid, like HCl, can sometimes facilitate the reaction and results in the formation of the amine hydrochloride salt, which can be easily isolated.[3]
-
Detailed Experimental Protocol:
-
2-Nitrobenzyl cyanide is dissolved in ethanol in a hydrogenation vessel.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The vessel is connected to a hydrogen source and purged with hydrogen gas.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically at a pressure of 1-4 atm) until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through a pad of Celite.
-
The solvent is removed under reduced pressure to yield the crude 2-aminobenzyl cyanide, which can be purified by recrystallization or chromatography.[4]
-
| Parameter | Value |
| Reactant | 2-Nitrobenzyl Cyanide |
| Reagent | H₂ gas, 10% Pd/C |
| Solvent | Ethanol or Methanol |
| Temperature | Room temperature |
| Pressure | 1-4 atm H₂ |
| Reaction Time | 2-12 hours (monitored by TLC) |
| Typical Yield | High (often >90%) |
Step 3: Aza-Michael Addition to Methyl Acrylate (3)
The nucleophilic amino group of 2-aminobenzyl cyanide undergoes a conjugate addition to the electron-deficient double bond of methyl acrylate. This aza-Michael addition reaction forms the carbon-nitrogen bond necessary to build the backbone of the azepine ring.
-
Reaction Scheme:
-
2-Aminobenzyl Cyanide + Methyl Acrylate → Methyl 3-((2-(cyanomethyl)phenyl)amino)propanoate
-
-
Causality of Experimental Choices: The Michael addition of amines to acrylates can often proceed without a catalyst, especially with nucleophilic anilines.[5] The reaction can be accelerated by microwave irradiation, which significantly reduces reaction times and can improve yields.[5] The reaction is typically performed neat or in a polar solvent.
-
Detailed Experimental Protocol:
-
A mixture of 2-aminobenzyl cyanide and a slight excess of methyl acrylate is prepared.
-
The mixture can be heated under conventional heating or subjected to microwave irradiation.[5]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, any excess methyl acrylate and solvent (if used) are removed under reduced pressure.
-
The resulting crude product, methyl 3-((2-(cyanomethyl)phenyl)amino)propanoate, is purified by column chromatography on silica gel.
-
| Parameter | Value |
| Reactants | 2-Aminobenzyl Cyanide, Methyl Acrylate |
| Catalyst | None (or mild base if needed) |
| Solvent | Neat or a polar solvent (e.g., EtOH) |
| Temperature | Room temperature to reflux or microwave irradiation |
| Reaction Time | Varies (minutes with microwave to hours with conventional heating) |
| Typical Yield | Good to excellent |
Step 4: Reductive Cyclization to 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one (4)
This final step involves the reduction of the nitrile group to a primary amine, which then undergoes a spontaneous or catalyzed intramolecular cyclization with the ester group to form the target lactam.
-
Reaction Scheme:
-
Methyl 3-((2-(cyanomethyl)phenyl)amino)propanoate → 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one
-
-
Causality of Experimental Choices: The reduction of the nitrile in the presence of an ester can be achieved with catalytic hydrogenation using specific catalysts like Raney Nickel or Rhodium on alumina, which are known for their effectiveness in nitrile reduction.[3] The subsequent intramolecular aminolysis of the ester to form the lactam is a favorable process, particularly for the formation of seven-membered rings.[6][7] This cyclization can often be induced by heating the intermediate amino ester.[8]
-
Detailed Experimental Protocol:
-
Methyl 3-((2-(cyanomethyl)phenyl)amino)propanoate is dissolved in a suitable solvent such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amines during the reduction.
-
Raney Nickel (or another suitable catalyst) is added to the solution.
-
The mixture is hydrogenated under pressure (typically 50-100 psi) at a slightly elevated temperature (e.g., 50-80°C).
-
After the reaction is complete (monitored by the cessation of hydrogen uptake), the catalyst is filtered off.
-
The solvent is removed under reduced pressure. The resulting crude amino ester may spontaneously cyclize upon concentration and gentle heating.
-
The final product, 4-amino-1,2,4,5-tetrahydrobenzo[b]azepin-2-one, is purified by crystallization or column chromatography.
-
| Parameter | Value |
| Reactant | Methyl 3-((2-(cyanomethyl)phenyl)amino)propanoate |
| Reagent | H₂ gas, Raney Nickel |
| Solvent | Methanol/Ammonia |
| Temperature | 50-80°C |
| Pressure | 50-100 psi H₂ |
| Reaction Time | 12-24 hours |
| Typical Yield | Moderate to good |
digraph "Synthetic_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];start [label="Benzyl Cyanide"]; step1 [label="Nitration\n(HNO₃, H₂SO₄)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="2-Nitrobenzyl Cyanide"]; step2 [label="Reduction\n(H₂, Pd/C)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate2 [label="2-Aminobenzyl Cyanide"]; step3 [label="Aza-Michael Addition\n(+ Methyl Acrylate)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate3 [label="Methyl 3-((2-(cyanomethyl)phenyl)amino)propanoate"]; step4 [label="Reductive Cyclization\n(H₂, Raney Ni)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one", shape=box, style="rounded,filled", fillcolor="#202124", fontcolor="#FFFFFF"]; start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> intermediate3; intermediate3 -> step4; step4 -> product;
}
Caption: Overall synthetic workflow for 4-amino-1,2,4,5-tetrahydrobenzo[b]azepin-2-one.
Conclusion
This technical guide outlines a robust and scientifically sound synthetic route for the preparation of 4-amino-1,2,4,5-tetrahydrobenzo[b]azepin-2-one. By leveraging a series of well-precedented chemical transformations, this multi-step synthesis provides a clear pathway for accessing this valuable heterocyclic compound. The detailed protocols and mechanistic rationale offer a solid foundation for researchers to implement and adapt this synthesis in a laboratory setting. The successful execution of this route will enable further exploration of the biological activities and therapeutic potential of this class of molecules.
References
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Organic Syntheses. (n.d.). p-NITROBENZYL CYANIDE. Retrieved from [Link]
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PubChem. (n.d.). 2-Nitrophenylacetonitrile. Retrieved from [Link]
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ResearchGate. (2014). What is the most efficient method for reducing benzyl cyanide into a primary amine? Retrieved from [Link]
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ACS Publications. (2024). Amine-Acrylate Michael Addition: A Versatile Platform for Fabrication of Polymer Electrolytes with Varied Cross-Linked Networks. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Journal of the American Chemical Society. (1999). Intramolecular aminolysis of esters. Cyclization of esters of (o-aminophenyl)acetic acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Retrieved from [Link]
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PMC - NIH. (n.d.). Stereoselective Syntheses of α,β-Unsaturated γ-Amino Esters Through Phosphine-Catalyzed γ-Umpolung Additions of Sulfonamides to γ-Substituted Allenoates. Retrieved from [Link]
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Sci-Hub. (1996). Synthesis of 1-amino-1,2,3,14b-tetrahydro-4H-pyrido[1,2-d]. Retrieved from [Link]
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The Privileged Scaffold: A Comprehensive Technical Guide to 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one core, alternately and more commonly referred to in the scientific literature as the 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba) scaffold, represents a cornerstone in contemporary medicinal chemistry. Its significance lies not in its intrinsic biological activity, which remains largely uncharacterized, but in its role as a "privileged template." This guide provides an in-depth exploration of the Aba scaffold, focusing on its synthesis and its strategic application in the design of constrained peptide mimetics. We will delve into the synthetic rationale, provide a detailed experimental protocol, and explore its utility in generating ligands for a variety of G protein-coupled receptors, thereby offering a comprehensive resource for researchers leveraging this versatile chemical entity.
Introduction: The Concept of a "Privileged Scaffold"
In the realm of drug discovery, a "privileged scaffold" is a molecular framework that is capable of providing ligands for diverse receptors. The 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba) scaffold has earned this distinction due to its conformational rigidity and the strategic placement of its functional groups, which allow for the creation of potent and selective modulators of various biological targets.[1] This guide will illuminate the fundamental chemistry and strategic importance of this key heterocyclic system.
Synthesis of the 4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba) Scaffold
The construction of the tricyclic benzazepinone core is the critical step in accessing this valuable scaffold. Most synthetic strategies focus on the formation of the central seven-membered azepine ring.[1] A robust and widely adopted method involves a multi-step sequence starting from Boc-o-aminomethylphenylalanine. This approach allows for the introduction of diversity at two key positions, making it highly amenable to the generation of chemical libraries for drug discovery.[2]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the Aba scaffold points to a key intramolecular cyclization step. The strategy hinges on the formation of an amide bond to close the seven-membered ring, preceded by the installation of the necessary functional groups on an acyclic precursor.
Caption: Workflow for the solid-supported synthesis of substituted Aba scaffolds.
Physicochemical Properties
While experimental data for the parent Aba compound is scarce, predicted properties provide some insight into its characteristics.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| Boiling Point | 415.2 ± 45.0 °C |
| Density | 1.143 ± 0.06 g/cm³ |
| pKa | 14.87 ± 0.40 |
Data sourced from chemical property prediction software.
Biological Activity and Therapeutic Potential
The true value of the Aba scaffold lies in its application as a conformational constraint in peptide mimetics. By locking a portion of a peptide ligand into a specific geometry, it is possible to enhance binding affinity and selectivity for a target receptor.
A Privileged Scaffold for GPCR Ligand Design
Research has demonstrated the utility of the Aba scaffold in the design of ligands for several G protein-coupled receptors (GPCRs), including:
-
Opioid Receptors [1]* Neurokinin Receptors [1]* Somatostatin Receptors [1]* Melanocortin Receptors [1] The Aba template is often used to mimic a β-turn in a peptide sequence, a common structural motif for receptor recognition. The rigid benzazepinone core orients the substituents in a defined spatial arrangement, which can be optimized for interaction with the binding pocket of a target receptor.
Intrinsic Biological Activity
To date, there is a notable lack of published data on the intrinsic biological activity of the unsubstituted 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one. While derivatives have shown potent and selective activities, the parent compound itself is primarily viewed as a synthetic building block. Further screening of the parent Aba scaffold in a broad range of biological assays would be of significant interest to determine if it possesses any inherent pharmacological properties.
Future Directions
The 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one scaffold continues to be a valuable tool in medicinal chemistry. Future research efforts will likely focus on:
-
Development of Novel Synthetic Methodologies: While the current synthetic routes are effective, the development of more efficient and stereoselective methods would be highly beneficial.
-
Exploration of New Biological Targets: The application of the Aba scaffold to new receptor families and enzyme targets will undoubtedly lead to the discovery of novel therapeutic agents.
-
Investigation of the Parent Scaffold's Activity: A thorough biological evaluation of the unsubstituted Aba compound is warranted to fully understand the contribution of the core scaffold to the activity of its derivatives.
Conclusion
The 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one (Aba) scaffold stands as a testament to the power of privileged structures in drug discovery. Its synthetic accessibility and conformational rigidity have made it an invaluable tool for the design of potent and selective ligands for a range of biological targets. While the intrinsic activity of the parent scaffold remains to be fully elucidated, its utility as a template for peptide mimetics is firmly established. This guide provides a foundational understanding of the Aba scaffold, from its synthesis to its application, and serves as a valuable resource for researchers seeking to harness its potential in their own drug discovery endeavors.
References
[2]Van den Eynde, I., Van Rompaey, K., Lazzaro, F., & Tourwé, D. (2004). Solid-supported solution-phase synthesis of 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones. Journal of Combinatorial Chemistry, 6(4), 468–473. [Link] [2] [1]Ballet, S., et al. (2015). Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). Chemistry of Heterocyclic Compounds, 51, 769-783. [Link]
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The Privileged Scaffold: A Technical Guide to the Structure-Activity Relationship of Amino-Benzazepinones
Introduction: The Benzazepinone Core in Modern Drug Discovery
The benzazepinone framework represents a "privileged scaffold" in medicinal chemistry, a molecular architecture that is capable of binding to a variety of biological targets with high affinity.[1] This versatility has led to the development of a wide array of therapeutic agents targeting conditions ranging from cardiovascular diseases to central nervous system disorders and cancer.[1][2][3] The inherent structural features of the benzazepinone core, a fusion of a benzene ring with a seven-membered azepinone ring, provide a unique three-dimensional arrangement of atoms that can be readily functionalized to optimize pharmacological activity.
This guide focuses specifically on the structure-activity relationship (SAR) of amino-benzazepinones, a subclass of these compounds that has shown significant promise. The introduction of an amino group, whether as a substituent on the core or as part of an appended side chain, offers a powerful handle for modulating not only the potency and selectivity of these molecules but also their physicochemical properties, such as solubility and bioavailability. We will explore the causal relationships between specific structural modifications and the resulting biological outcomes, providing a framework for the rational design of next-generation amino-benzazepinone-based therapeutics.
The Strategic Importance of the Amino Group in Benzazepinone Scaffolds
The incorporation of an amino group into the benzazepinone scaffold is a critical design element that can profoundly influence biological activity. This is due to several key factors:
-
Basicity and Salt Formation: The amino group, being basic, allows for the formation of water-soluble salts, which is often a prerequisite for parenteral administration and can improve oral bioavailability.[4] The pKa of this group is a crucial parameter, as it dictates the ionization state of the molecule at physiological pH, which in turn affects its ability to cross cell membranes and interact with its target.[5]
-
Hydrogen Bonding: The amino group can act as both a hydrogen bond donor and acceptor, enabling it to form strong interactions with amino acid residues in the binding pockets of target proteins. These interactions are fundamental to the molecular recognition process and contribute significantly to the overall binding affinity.
-
Chirality and Stereochemistry: The introduction of an amino group or an amino acid-derived substituent can create chiral centers within the molecule. The stereochemistry at these centers is often critical for biological activity, with one enantiomer typically exhibiting significantly higher potency than the other. This highlights the importance of stereoselective synthesis in the development of amino-benzazepinone drugs.[6]
-
A Versatile Handle for Derivatization: The amino group serves as a convenient point for further chemical modification, allowing for the introduction of a wide range of substituents to probe the SAR of a particular compound series. This facilitates the optimization of potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship of Amino-Benzazepinones: A Positional Analysis
The biological activity of amino-benzazepinones is highly dependent on the position of the amino group and other substituents on the benzazepinone core. The following sections dissect the SAR based on the substitution pattern.
Substitutions on the Benzene Ring (Positions 6, 7, and 8)
Modifications to the fused benzene ring play a crucial role in modulating the electronic properties and overall shape of the molecule, thereby influencing its interaction with the target protein.
-
Hydroxylation and Methoxyaltion (Positions 7 and 8): The presence of hydroxyl or methoxy groups at the 7 and 8 positions has been shown to be important for various biological activities. For instance, 7,8-dihydroxy-3-benzazepines have demonstrated cytotoxic effects against human promyelotic leukaemia HL-60 cells.[3] This activity is linked to the ability of these compounds to produce radicals.[3] In contrast, 7,8-dimethoxy-3-benzazepines have been shown to inhibit the P-glycoprotein (Pgp) efflux pump, which is involved in multidrug resistance (MDR) in cancer.[3] This suggests that the electronic nature of the substituents at these positions is a key determinant of the mechanism of action.
-
Electron-Donating vs. Electron-Withdrawing Groups: For antioxidant activity in 3-benzazepinone derivatives, the presence of electron-donating groups such as hydroxyl (-OH) and methoxy (-OCH3) on the benzene ring was found to be crucial.[7] Conversely, compounds bearing electron-withdrawing groups like nitro (-NO2), chloro (-Cl), bromo (-Br), and fluoro (-F) exhibited weaker antioxidant potential.[7] This is likely because electron-donating groups can better stabilize the radical species formed during the antioxidant process.
-
Halogenation (Position 6): The introduction of a chlorine atom at the C-6 position of 1-phenylbenzazepines has been explored for its impact on dopamine D1 receptor affinity.[8] While this substitution is a feature of several D1R-like ligands, extensive SAR studies have shown that its presence alone does not guarantee high affinity or selectivity.[8]
Substitutions on the Azepinone Ring
The seven-membered azepinone ring offers multiple positions for substitution, each with a distinct impact on the molecule's conformation and biological activity.
-
N-1 Substitution: The nitrogen atom at position 1 is a common site for introducing side chains that can interact with the target protein. For benzazepinone-based calcium channel blockers, a basic substituent appended to N1 with a pKa in the physiological range is a prerequisite for activity.[5] This basic group is believed to interact with an intracellular binding site.[5]
-
C-3 Amino Substitution: The introduction of an amino group at the C-3 position has been a successful strategy for developing angiotensin-converting enzyme (ACE) inhibitors.[9] A series of 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetic acid derivatives were prepared via reductive amination of the corresponding 2,3-dione with L-amino acid derivatives.[9] The stereochemistry and nature of the amino acid side chain at this position are critical for potent ACE inhibition.[9]
The Role of Appended Amino Acid and Peptide Moieties
The conjugation of amino acids and peptides to the benzazepinone scaffold is an emerging strategy to enhance therapeutic potential.[10] Amino acids are not only chiral building blocks but can also improve the pharmacokinetic properties of the parent molecule.[11][12] For example, tyrosine-based benzoxazepine derivatives have been synthesized and shown to induce apoptosis in breast cancer cells.[13] The amino acid moiety in these conjugates can facilitate cellular uptake and may also participate in key interactions with the biological target.[13]
Experimental Protocols: Synthesis and Biological Evaluation
A self-validating system of protocols is essential for reproducible SAR studies. Below are representative experimental workflows for the synthesis and evaluation of amino-benzazepinones.
Synthesis of 3-Amino-Benzazepinone Derivatives via Reductive Amination
This protocol describes a general method for the synthesis of 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetic acid derivatives, a class of potent ACE inhibitors.[9]
Step 1: Synthesis of the 2,3-dione precursor The starting material, 2,3,4,5-tetrahydro-1H-1-benzazepine-2,3-dione, can be synthesized from appropriate precursors through established literature methods.
Step 2: Reductive Amination
-
To a solution of 2,3,4,5-tetrahydro-1H-1-benzazepine-2,3-dione (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol) is added the desired L-amino acid derivative (1.1 eq.).
-
The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine.
-
A reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), is added portion-wise to the mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of water or a mild acid.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-amino-benzazepinone derivative.
Caption: Reductive amination workflow for the synthesis of 3-amino-benzazepinones.
In Vitro Biological Evaluation: ACE Inhibition Assay
The following is a representative protocol for assessing the ACE inhibitory activity of synthesized amino-benzazepinone derivatives.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Substrate: Hippuryl-L-histidyl-L-leucine (HHL)
-
Buffer: 100 mM sodium borate buffer (pH 8.3) containing 300 mM NaCl
-
Test compounds (amino-benzazepinones) dissolved in a suitable solvent (e.g., DMSO)
-
o-Phthaldialdehyde (OPA) reagent for fluorescence detection
Procedure:
-
Prepare a series of dilutions of the test compounds and a reference inhibitor (e.g., captopril).
-
In a 96-well plate, add the buffer, ACE solution, and the test compound or reference inhibitor.
-
Pre-incubate the mixture at 37 °C for 15 minutes.
-
Initiate the reaction by adding the HHL substrate.
-
Incubate the reaction mixture at 37 °C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 1 M HCl.
-
Add the OPA reagent to each well and incubate at room temperature for 10 minutes to allow for the derivatization of the released L-histidyl-L-leucine.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~485 nm.
-
Calculate the percentage of ACE inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity).
Caption: Workflow for the in vitro ACE inhibition assay.
Quantitative SAR Data
The following table summarizes representative data for a series of 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetic acid derivatives as ACE inhibitors, highlighting the impact of the amino acid side chain at the C-3 position.[9]
| Compound | C-3 Amino Acid Side Chain | In Vivo Potency (ID50, mg/kg po in dogs) |
| 5a | (S)-Alanine | 0.07 |
| 5b | (S)-Valine | > 10 |
| 5c | (S)-Leucine | > 10 |
| 5d | (S)-Phenylalanine | > 10 |
Data is illustrative and based on findings from Stanton et al. (1985).[9]
As the data indicates, the size and nature of the amino acid side chain at the C-3 position have a dramatic effect on the in vivo potency. The small methyl side chain of alanine in compound 5a results in a highly potent compound, while larger hydrophobic side chains lead to a significant loss of activity.[9] This suggests that the binding pocket of ACE has strict steric constraints in this region.
Conclusion and Future Directions
The amino-benzazepinone scaffold continues to be a rich source of novel therapeutic agents. The strategic placement of amino groups and the judicious selection of other substituents are key to achieving high potency and selectivity for a given biological target. The SAR insights discussed in this guide provide a rational basis for the design of new amino-benzazepinone derivatives with improved pharmacological profiles.
Future research in this area will likely focus on:
-
Exploring new biological targets: The versatility of the benzazepinone scaffold suggests that it may be active against a wider range of targets than currently known.
-
Developing more efficient and stereoselective synthetic methods: This will facilitate the synthesis of a wider diversity of amino-benzazepinone analogues for SAR studies.[14]
-
Utilizing computational modeling: In silico methods, such as molecular docking and quantitative structure-activity-amino acid relationship (QSAAR) analysis, can be used to predict the binding modes of amino-benzazepinones and to guide the design of new compounds with enhanced activity.[15][16]
-
Investigating novel drug delivery systems: Formulations that improve the solubility and bioavailability of these compounds will be crucial for their clinical success.
By integrating synthetic chemistry, pharmacology, and computational approaches, the full therapeutic potential of amino-benzazepinones can be realized.
References
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Bhattacharya, S., et al. (2013). Amino acids derived benzoxazepines: design, synthesis and antitumor activity. PubMed. Available at: [Link][13]
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Budriesi, R., et al. (1995). Synthesis and Pharmacological Characterization of Some Benzazepinone Derivatives. Arzneimittelforschung. Available at: [Link][2]
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Stanton, J. L., et al. (1985). Angiotensin Converting Enzyme Inhibitors: Structure-Activity Profile of 1-benzazepin-2-one Derivatives. Journal of Medicinal Chemistry. Available at: [Link][9]
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Loev, B., et al. (1974). Benzazepinones. Synthesis of the monoaza analog of diazepam, and the correct structure of the benzoylpropionanilide cyclization product. Journal of Medicinal Chemistry. Available at: [Link]
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Kozur, S., et al. (2022). Elucidation of Structure–Activity Relationships in Indolobenzazepine-Derived Ligands and Their Copper(II) Complexes: the Role of Key Structural Components and Insight into the Mechanism of Action. Inorganic Chemistry. Available at: [Link]
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Wolfard, K., et al. (2002). Chemistry and biological activity of new 3-benzazepines. Current Medicinal Chemistry. Available at: [Link][3]
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Shubha Priya, B., et al. (2017). 3-BENZAZEPINONE DERIVATIVES: ANTIOXIDANT ACTIVITY AND ITS STRUCTURE ACTIVITY RELATIONSHIP (SAR) STUDIES. Zenodo. Available at: [Link][7]
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Rampa, A., et al. (2001). Cardiovascular hybrid drugs: new benzazepinone derivatives as bradycardic agents endowed with selective beta1-non-competitive antagonism. Bioorganic & Medicinal Chemistry. Available at: [Link][6]
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Kumar, A., et al. (2023). Quantitative Structure-Activity-Amino Acid Relationship of Benzodiazepines and Thienodiazepine via Molecular Docking Simulation. PubMed. Available at: [Link][15]
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Sahu, J. K., et al. (2023). Pharmacological and Biological Activities of Benzazepines: An Overview. ResearchGate. Available at: [Link][1]
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Gummadi, S. B., et al. (2022). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. MDPI. Available at: [Link][10]
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Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. (2023). ResearchGate. Available at: [Link]
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O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. Available at: [Link]
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Kimball, S. D., et al. (1992). Benzazepinone calcium channel blockers. 4. Structure-activity overview and intracellular binding site. Journal of Medicinal Chemistry. Available at: [Link][5]
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Annunziato, L., et al. (2021). New Insights into the Structure−Activity Relationship and Neuroprotective Profile of Benzodiazepinone Derivatives of Neurounina‐1 as Modulators of the Na+/Ca2+ Exchanger. Journal of Medicinal Chemistry. Available at: [Link][16]
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Taha, A. A., et al. (2018). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. MDPI. Available at: [Link][11]
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Lee, S., et al. (2014). Concise synthesis of 2-benzazepine derivatives and their biological activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][14]
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Alhalaweh, A., et al. (2022). Amino acid hydrotropes to increase the solubility of indomethacin and carbamazepine in aqueous solution. PubMed. Available at: [Link][12]
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Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry. (2021). YouTube. Available at: [Link]
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Giri, R., et al. (2017). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepin. CUNY Academic Works. Available at: [Link][8]
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A Senior Application Scientist's Guide to Target Identification of 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one
Abstract
The deconvolution of a small molecule's mechanism of action is a critical inflection point in drug discovery, transforming a bioactive "hit" into a validated lead. This guide provides an in-depth, field-proven strategy for identifying the molecular target(s) of 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one, a compound belonging to the versatile benzazepinone class. This scaffold is known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, necessitating a multi-pronged, unbiased, and rigorous approach.[1][2][3] We will move beyond theoretical lists, detailing the causality behind experimental choices and presenting self-validating protocols for affinity-based proteomics, cellular thermal shift assays, and genetic screening. This document is structured to serve as a practical playbook for researchers at the forefront of chemical biology and pharmacology.
| Foundational Strategy: Embracing Unbiased Discovery
The structural motif of 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one does not immediately suggest a single, high-probability target class. While related benzazepine derivatives are known to modulate dopamine and serotonin receptors or act as cardiovascular agents, assuming a similar mechanism would be a critical error.[3][4] A successful target identification campaign must therefore be built on a foundation of parallel, orthogonal, and unbiased methodologies.
Our core strategy is to simultaneously probe for targets from three distinct angles: biochemical affinity , biophysical engagement in situ , and genetic dependency . This parallel workflow, outlined below, maximizes the probability of identifying true positive hits while providing an inherent, cross-validating framework that filters out experimental artifacts.
Figure 1: Overall Target Identification Workflow. This diagram illustrates a parallel, multi-pronged strategy combining hypothesis-driven and unbiased methods to identify and validate molecular targets.
| Initial Profiling: Mapping the Landscape
Before committing to resource-intensive unbiased screens, it is prudent to conduct broad, hypothesis-generating functional profiling. This serves two purposes: it may immediately identify a high-affinity target within a known family, and its results can help contextualize data from subsequent unbiased experiments.
Given the history of the benzazepinone scaffold, two primary panels are recommended:
-
Kinase Profiling: A broad kinase panel, such as those offered by commercial vendors, can screen the compound against hundreds of kinases.[5][6] This is a cost-effective method to quickly identify potential on- and off-target kinase interactions that could explain a cellular phenotype.
-
GPCR Profiling: A comprehensive GPCR panel is essential due to the scaffold's known interactions with dopamine and serotonin receptors.[7][8] These services can assess agonist and antagonist activity across a wide array of receptors, providing a functional fingerprint of the compound's GPCR activity.[4][9]
Data Interpretation: Positive hits from these screens should be considered preliminary. They provide hypotheses that must be rigorously tested through direct binding and cellular engagement assays as described in the validation phase.
| Core Methodology I: Affinity Chromatography-Mass Spectrometry (AC-MS)
AC-MS is a cornerstone of target identification that relies on using the small molecule as "bait" to physically isolate its binding partners from a complex biological mixture, such as a cell lysate.[10][11] The success of this method is entirely dependent on the design and synthesis of a high-fidelity affinity probe.
| Rationale and Design of an Affinity Probe
The goal is to modify the parent compound by attaching a linker and an affinity tag (e.g., biotin) without disrupting its native binding interactions.
-
Point of Attachment: For 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one, the primary amino group at the C4 position is the most chemically accessible handle for derivatization. However, it is crucial to first establish that modification at this site does not abrogate biological activity. A small set of analogs should be synthesized to test this structure-activity relationship (SAR).
-
Linker: A flexible linker (e.g., a polyethylene glycol chain) is incorporated to minimize steric hindrance and allow the immobilized compound to access protein binding pockets.
-
Photo-Crosslinker (Optional but Recommended): Incorporating a photoreactive group (e.g., a diazirine or benzophenone) into the probe allows for the formation of a covalent bond between the probe and its target upon UV irradiation.[12] This is invaluable for capturing transient or low-affinity interactions that might be lost during the stringent wash steps of the pulldown procedure.[12]
Figure 2: Components of a Photo-Affinity Probe. A schematic showing the essential parts of an affinity probe designed for AC-MS experiments.
| Protocol: Photo-Affinity Pulldown & Mass Spectrometry
This protocol is a self-validating system. The inclusion of a competition control (excess free compound) is non-negotiable and serves as the primary filter for identifying specific binders.
Step-by-Step Methodology:
-
Cell Culture & Lysate Preparation:
-
Culture a biologically relevant cell line to ~80-90% confluency.
-
Harvest cells and prepare a native cell lysate using a mild lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.
-
-
Incubation & Competition:
-
Prepare three experimental arms for each replicate:
-
Probe Only: Lysate + Affinity Probe.
-
Competition: Lysate pre-incubated with 100-fold molar excess of the parent compound for 1 hour, followed by addition of the Affinity Probe.
-
Beads Only (Negative Control): Lysate + Unconjugated Beads.
-
-
Incubate the affinity probe (e.g., 10 µM final concentration) with the cell lysate (e.g., 1-5 mg total protein) for 1-2 hours at 4°C with gentle rotation.
-
-
Photo-Crosslinking:
-
Transfer the mixtures to a petri dish on ice.
-
Irradiate with UV light (e.g., 365 nm) for 15-30 minutes to induce covalent crosslinking.
-
-
Capture & Wash:
-
Add streptavidin-conjugated magnetic beads to each sample and incubate for 1 hour at 4°C to capture the biotinylated probe-protein complexes.
-
Wash the beads extensively to remove non-specific binders. A typical wash series would be:
-
2x with lysis buffer.
-
2x with high-salt buffer (e.g., lysis buffer + 500 mM NaCl).
-
2x with lysis buffer.
-
-
-
Elution & Sample Preparation for MS:
-
Elute captured proteins by boiling the beads in SDS-PAGE sample buffer.
-
Run the eluates a short distance into an SDS-PAGE gel for in-gel digestion or perform on-bead digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
| Data Analysis & Hit Triage
The primary analysis involves comparing the spectral counts or label-free quantification (LFQ) intensities of proteins identified in the "Probe Only" sample versus the "Competition" sample.
| Protein ID | LFQ Intensity (Probe Only) | LFQ Intensity (Competition) | Fold Change (Probe/Comp.) | Specificity |
| P12345 | 1.5 x 10⁸ | 1.1 x 10⁶ | 136.4 | Specific Binder |
| Q67890 | 9.8 x 10⁷ | 8.9 x 10⁵ | 110.1 | Specific Binder |
| P98765 | 2.1 x 10⁷ | 1.9 x 10⁷ | 1.1 | Non-specific |
| Q12121 | 5.5 x 10⁶ | 4.9 x 10⁶ | 1.1 | Non-specific |
| Table 1: Example Data from an AC-MS Experiment. True binding partners will show a significant reduction in signal in the competition lane. |
| Core Methodology II: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful, label-free method to confirm target engagement in an intact cellular environment.[13] The principle is that when a small molecule binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature.[13][14] This provides strong, physiological evidence of a direct interaction.
| Protocol: Multiplexed CETSA with Mass Spectrometry
This protocol assesses the thermal stability of the entire proteome in the presence versus absence of the compound.
Step-by-Step Methodology:
-
Cell Treatment:
-
Treat intact cells in culture with either the parent compound (e.g., at 10x EC₅₀) or vehicle (e.g., DMSO) for a defined period (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a physiological buffer.
-
Aliquot the cell suspension into separate PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a PCR thermocycler, followed by rapid cooling to 4°C.[15] Include a non-heated control (room temperature).
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.[15]
-
Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated fraction by ultracentrifugation (e.g., 100,000 x g for 20 minutes).
-
-
Protein Digestion and MS Analysis:
-
Collect the supernatant (soluble fraction) from each temperature point for both vehicle- and compound-treated samples.
-
Prepare samples for proteomic analysis using a standard trypsin digestion protocol.
-
Analyze the peptides by LC-MS/MS to quantify the relative abundance of each protein remaining in the soluble fraction at each temperature.
-
| Data Analysis & Interpretation
For each identified protein, a "melting curve" is generated by plotting its relative abundance against temperature. A target protein will show a rightward shift in its melting curve in the compound-treated samples compared to the vehicle-treated samples.
| Protein ID | Tₘ (Vehicle) | Tₘ (Compound) | ΔTₘ (°C) | Validation Status |
| P12345 | 54.2 °C | 58.9 °C | +4.7 | Confirmed Hit |
| Q67890 | 61.5 °C | 65.1 °C | +3.6 | Confirmed Hit |
| R54321 | 49.8 °C | 49.9 °C | +0.1 | Not a target |
| Table 2: Example Data from a CETSA-MS Experiment. A significant positive shift in the melting temperature (ΔTₘ) indicates direct target engagement. |
| Core Methodology III: CRISPR-Cas9 Genetic Screening
CRISPR-based screens provide an unbiased functional genomics approach to identify genes that are essential for a compound's activity.[16] The two most common screen types are:
-
Resistance Screen: Cells are treated with a lethal dose of the compound. Surviving cells are enriched for gene knockouts that abrogate the compound's target or pathway, making them resistant.
-
Sensitization Screen: Cells are treated with a sub-lethal dose of the compound. Gene knockouts that render the cells more sensitive to the compound will be depleted from the population.
This approach is powerful for identifying not just the direct target, but also other critical pathway components.[17][18]
| Protocol: Genome-Wide CRISPR Knockout Resistance Screen
Step-by-Step Methodology:
-
Library Transduction: Transduce a Cas9-expressing cell line with a genome-wide lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells (e.g., using puromycin).
-
Baseline Population (T₀): Harvest a subset of cells to serve as the baseline representation of the sgRNA library.
-
Compound Treatment: Culture the remaining cells for several population doublings in the presence of a lethal concentration of 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one. A parallel culture with vehicle (DMSO) is run as a control.
-
Harvesting: After a defined period (e.g., 14-21 days), harvest the surviving cells from the compound-treated arm and the control cells from the vehicle arm.
-
Genomic DNA Extraction & Sequencing: Extract genomic DNA, amplify the sgRNA-encoding regions via PCR, and perform next-generation sequencing (NGS) to determine the relative abundance of each sgRNA in each population.
| Data Analysis
The analysis identifies sgRNAs that are statistically enriched in the compound-treated population compared to the T₀ or vehicle-treated populations. Genes targeted by multiple enriched sgRNAs are considered high-confidence hits.
-
Top Hits: The direct binding target is often the top hit in a resistance screen. For example, if the compound inhibits Protein X, cells with a knockout of the gene for Protein X will not be affected and will therefore survive and proliferate.
-
Pathway Analysis: Other enriched genes may belong to the same signaling pathway or a parallel pathway that compensates for the compound's effect.
| Phase 3: Orthogonal Validation of Nominated Targets
Hits identified from the unbiased screens are merely candidates. Validation is the process of proving, through independent methods, that the compound directly binds the candidate protein and that this interaction is responsible for the observed biological effect.[19]
-
Recombinant Protein Expression & Biochemical Assays:
-
Express and purify the candidate protein(s).
-
Perform direct binding assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinity (Kᴅ) and kinetics.[20]
-
If the target is an enzyme, perform an activity assay to determine if the compound is an inhibitor or activator and calculate its IC₅₀ or EC₅₀.[19]
-
-
Cellular Target Engagement Assays:
-
Mechanism of Action (MoA) Cell-Based Assays:
-
If the target is part of a known signaling pathway, use a reporter gene assay (e.g., CREB-luciferase for a GPCR pathway) to show that the compound modulates the pathway in a target-dependent manner.
-
Perform genetic rescue or overexpression experiments. For example, show that knocking down the target gene phenocopies the effect of the compound, and that overexpressing a drug-resistant mutant of the target confers resistance to the compound.
-
| Conclusion
The identification of a small molecule's target is a complex but achievable endeavor that requires a strategic, multi-faceted approach. For a compound like 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one, where the target is not obvious from its structure, relying on a single method is insufficient. The integrated workflow presented here—combining broad profiling, affinity proteomics, in-situ biophysical measurements, and functional genomics—provides a robust and self-validating framework. By systematically generating and converging data from these orthogonal approaches, researchers can confidently identify and validate the molecular target, paving the way for rational lead optimization and advancing a promising molecule towards the clinic.
References
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Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]
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Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita Blog. Available from: [Link]
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Taylor & Francis Online. (n.d.). Benzazepine – Knowledge and References. Taylor & Francis. Available from: [Link]
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Eurofins Discovery. (n.d.). GPCR Screening and Profiling. Eurofins Discovery. Available from: [Link]
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Oncolines B.V. (2024). Kinome Profiling. Oncolines. Available from: [Link]
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Gao, Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. Available from: [Link]
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Dubey, R., et al. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Molecular Biology. Available from: [Link]
-
Horizon Discovery. (n.d.). CRISPR-Cas9 screening for target identification. Revvity. Available from: [Link]
-
Rampa, A., et al. (1998). Synthesis and Pharmacological Characterization of Some Benzazepinone Derivatives. Archiv der Pharmazie. Available from: [Link]
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Pauwels, R., et al. (1993). New tetrahydroimidazo[4,5,1-jk][4][15]-benzodiazepin-2(1H)-one and -thione derivatives are potent inhibitors of human immunodeficiency virus type 1 replication and are synergistic with 2',3'-dideoxynucleoside analogs. Antimicrobial Agents and Chemotherapy. Available from: [Link]
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Frontiers Media S.A. (2024). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers in Molecular Biosciences. Available from: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]
-
Scott, A. D., et al. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]
-
Shi, J., et al. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. Nature Biotechnology. Available from: [Link]
-
Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available from: [Link]
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An In-Depth Technical Guide to the Crystal Structure of 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one
A Framework for Structural Elucidation in Drug Discovery
Abstract: The tetrahydrobenzo[b]azepin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active agents. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for deciphering structure-activity relationships (SAR) and driving rational drug design. This guide provides a comprehensive technical framework for the determination and analysis of the crystal structure of a key derivative, 4-Amino-1,2,4,5-tetrahydrobenzo[b]azepin-2-one. While a solved crystal structure for this specific molecule (CAS 887578-14-5) is not publicly available as of this writing, this document outlines the essential, field-proven methodologies required to achieve this goal. By leveraging established protocols for synthesis, crystallization, and X-ray diffraction, and by drawing parallels with structurally related compounds, we present a complete roadmap for researchers and drug development professionals.
Introduction: The Benzazepine Scaffold and the Imperative of Structural Chemistry
The seven-membered benzazepine ring system is a cornerstone of neuropharmacology and beyond. Its conformational flexibility allows it to present functional groups in unique spatial orientations, enabling potent and selective interactions with a variety of biological targets. Derivatives of this scaffold have been explored for uses ranging from central nervous system agents to novel therapeutics.[1] The addition of an amino group, as in 4-Amino-1,2,4,5-tetrahydrobenzo[b]azepin-2-one, introduces a critical hydrogen-bonding moiety and a potential site for further chemical elaboration, making its structural properties of significant interest.
X-ray crystallography remains the definitive method for determining the absolute configuration and solid-state conformation of a small molecule.[2] The resulting atomic coordinates provide an unambiguous blueprint that informs computational modeling, explains observed biological activity, and guides the next generation of molecular design.[3][4] This guide is therefore structured to provide both the practical "how-to" and the intellectual "why" behind the process of crystal structure determination for this important class of molecules.
PART 1: Synthesis and Single-Crystal Growth
The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of diffraction-quality single crystals. This phase is often the most challenging bottleneck in the entire process.[5]
Proposed Synthetic Pathway
While multiple routes to the benzazepine core exist, a plausible and adaptable approach involves the cyclization of a suitable aniline precursor. Drawing from established methodologies for related aminobenzolactams, a potential synthetic route is outlined below.[6] The critical step is the introduction of the C4-amino group, which could be achieved via reduction of an oxime or azide intermediate.
Caption: Proposed synthetic workflow for the target compound.
Causality Behind Experimental Choices: The choice of a Friedel-Crafts acylation is a robust method for forming the seven-membered ring.[6] Subsequent selective oximation at the C4 position, followed by reduction, is a well-precedented strategy for installing an amino group on a cyclic ketone. Each step would require rigorous purification, as impurities are a primary inhibitor of successful crystallization.[7]
Protocol 1: Single-Crystal Growth
Growing X-ray quality crystals is an empirical science requiring patience and meticulous technique. The goal is to allow molecules to slowly and orderly arrange themselves into a crystalline lattice.
Step-by-Step Methodology:
-
Material Purification: Ensure the synthesized compound is of the highest possible purity (>99%). Techniques such as flash column chromatography followed by recrystallization from a bulk solvent are recommended.[7]
-
Solvent Screening: In parallel, screen a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof) for moderate solubility. The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon gentle heating.[8]
-
Primary Crystallization Technique: Slow Evaporation
-
Prepare a nearly saturated solution of the compound in a chosen solvent in a clean, small vial.
-
Cover the vial with a cap containing a pinhole or with paraffin film pierced by a needle. This restricts the rate of evaporation.
-
Place the vial in a vibration-free location (e.g., a dedicated quiet cupboard or a desiccator).
-
Monitor for crystal growth over several days to weeks. Avoid disturbing the vial.[8]
-
-
Alternative Technique: Vapor Diffusion (Hanging or Sitting Drop)
-
Hanging Drop: Dissolve the compound in a solvent in which it is highly soluble (the "drop solvent"). Place a small drop of this solution on a siliconized glass coverslip. In a well plate, add a larger volume of a solvent in which the compound is poorly soluble (the "reservoir solvent"). Invert the coverslip and seal the well. The less volatile drop solvent will slowly transfer to the reservoir, increasing the concentration in the drop and promoting crystallization.
-
Sitting Drop: The principle is identical, but the drop of the compound solution is placed on a pedestal within the sealed well, not inverted.
-
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in each dimension) have formed, carefully harvest one using a cryoloop.[9] The crystal is then immediately flash-cooled in liquid nitrogen to prevent structural damage from the X-ray beam and preserve its integrity.[9]
PART 2: Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is the definitive technique for determining the three-dimensional structure of a molecule. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[9]
Protocol 2: Data Collection and Structure Refinement
This protocol describes a standard workflow for modern automated diffractometers.
Step-by-Step Methodology:
-
Crystal Mounting: Mount the flash-cooled crystal, held in its cryoloop, onto the goniometer head of the diffractometer, which is maintained in a cold stream of nitrogen gas (typically 100 K).[9]
-
Initial Screening and Unit Cell Determination:
-
Collect a few initial diffraction frames to assess crystal quality (e.g., sharpness of spots, absence of twinning).
-
The instrument software automatically indexes the diffraction spots to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.
-
-
Data Collection Strategy: Based on the determined crystal system, the software calculates an optimal strategy for collecting a complete dataset, ensuring all unique reflections are measured with adequate redundancy. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Integration and Scaling: After collection, the raw diffraction images are processed. The intensity of each reflection is integrated, and corrections are applied for experimental factors like absorption and beam intensity variations.
-
Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final structure is validated using metrics such as R-factors (R1, wR2) and goodness-of-fit (GooF). The final crystallographic information is compiled into a Crystallographic Information File (CIF).
Exemplar Crystallographic Data
As no structure is available for the title compound, we present data for a structurally analogous seven-membered heterocyclic amide, (S)-10,11-dihydro-5H-dibenzo[b,f]azepine-10-carboxamide , to serve as an illustrative example of the expected output.
| Parameter | Exemplar Value (CSD Refcode: XOPCAI) |
| Chemical Formula | C₁₅H₁₄N₂O |
| Formula Weight | 238.29 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.854(2) |
| b (Å) | 9.112(3) |
| c (Å) | 17.234(5) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1232.7(6) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.284 |
| Final R1 [I > 2σ(I)] | 0.045 |
| Final wR2 (all data) | 0.118 |
This data is for an analogous compound and serves for illustrative purposes only.
PART 3: Structural Interpretation and Analysis
The refined crystal structure provides a wealth of information. For 4-Amino-1,2,4,5-tetrahydrobenzo[b]azepin-2-one, the analysis would focus on the conformation of the seven-membered ring and the intermolecular interactions facilitated by the amino and amide groups.
-
Ring Conformation: The tetrahydrobenzo[b]azepine ring is not planar. It will adopt a specific conformation (e.g., boat, twist-boat, or chair-like) to minimize steric strain. Determining this conformation is crucial as it dictates the spatial relationship between the aromatic ring and the substituents on the seven-membered ring.
-
Intramolecular Interactions: Analysis would reveal key bond lengths, bond angles, and torsion angles, highlighting any deviation from ideal values that might indicate ring strain or steric hindrance.
-
Intermolecular Interactions (Crystal Packing): The presence of both a hydrogen bond donor (the amino group, N-H of the amide) and acceptors (the carbonyl oxygen, the amino nitrogen) strongly suggests that hydrogen bonding will be the dominant force governing the crystal packing. A likely and highly stable motif would be the formation of amide-to-amide hydrogen-bonded dimers, which are then further linked into a 3D network by the C4-amino group.
Caption: Expected hydrogen bonding patterns in the crystal lattice.
PART 4: Application in Structure-Based Drug Design
Obtaining the crystal structure is not an end in itself; it is a critical tool for advancing drug discovery programs.[3]
-
Structure-Activity Relationship (SAR) Validation: SAR studies correlate changes in a molecule's structure with changes in its biological activity.[10][11] A crystal structure provides the definitive 3D context to understand these relationships. For example, if adding a bulky substituent at the C4-amino group abolishes activity, the crystal structure can show whether this is due to a steric clash with the target protein or an unfavorable conformational change in the molecule itself.
-
Pharmacophore Modeling: The precise conformation and hydrogen bonding capabilities revealed by the structure are used to build and refine pharmacophore models. These models define the essential 3D features required for biological activity and are used to screen virtual libraries for new lead compounds.
-
Rational Drug Design: The structure serves as the starting point for in silico design of new analogs. Chemists can modify the molecule on a computer, predict how these changes will affect its 3D shape and properties, and then prioritize the most promising candidates for synthesis, saving considerable time and resources.
Caption: Workflow of structure-based drug design.
Conclusion
While the specific crystal structure of 4-Amino-1,2,4,5-tetrahydrobenzo[b]azepin-2-one remains to be determined, this guide has established a clear and robust pathway for its elucidation. By combining rational chemical synthesis with meticulous crystallization techniques and standard single-crystal X-ray diffraction analysis, the precise three-dimensional architecture of this molecule can be revealed. The resulting structural data will be invaluable, providing deep insights into its physicochemical properties and empowering researchers to rationally design future generations of benzazepine-based therapeutics with enhanced potency, selectivity, and drug-like properties.
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Caulfield, W. L., Gibson, S., & Rae, D. R. (1996). Synthesis of 1-amino-1,2,3,14b-tetrahydro-4H-pyrido[1,2-d]-dibenzo[b,f][1]oxazepine and related compounds. Journal of the Chemical Society, Perkin Transactions 1, (6), 545.
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Methodological & Application
Application Notes and Protocols: The Versatility of the 4-Amino-1,2,4,5-tetrahydrobenzo[b]azepin-2-one Scaffold in Neuroscience Drug Discovery
Introduction: A Scaffold of Neurological Potential
The quest for novel therapeutics targeting the central nervous system (CNS) is a cornerstone of modern neuroscience and pharmaceutical development. Within the vast landscape of medicinal chemistry, the benzo-fused heterocyclic scaffolds, particularly benzazepines and their close relatives, benzodiazepines, have proven to be exceptionally fruitful starting points for the discovery of neurologically active agents.[1] While direct pharmacological data on 4-Amino-1,2,4,5-tetrahydrobenzo[b]azepin-2-one is not extensively documented in public literature, its chemical structure represents a highly valuable and versatile scaffold. These application notes will therefore focus on the utility of this compound not as a direct therapeutic agent, but as a pivotal intermediate in the synthesis of compound libraries for screening against a range of neurological targets.
The inherent structural features of the 4-amino-tetrahydrobenzo[b]azepin-2-one core—a seven-membered diazepine ring fused to a benzene ring, with strategically placed nitrogen atoms—offer rich opportunities for chemical modification. This allows for the systematic exploration of the chemical space around this privileged scaffold to develop derivatives with tailored affinities for various CNS receptors and enzymes. The documented success of related benzodiazepines in treating conditions like anxiety underscores the therapeutic promise embedded in this class of molecules.[2][3]
The Strategic Value of 4-Amino-1,2,4,5-tetrahydrobenzo[b]azepin-2-one as a Synthetic Intermediate
In drug discovery, the efficiency of synthesizing a diverse range of molecules is paramount. The 4-Amino-1,2,4,5-tetrahydrobenzo[b]azepin-2-one structure is particularly well-suited for this purpose as it contains multiple points for chemical diversification. Specifically, the presence of two distinct nitrogen atoms allows for selective substitution, enabling the creation of a wide array of derivatives from a single core molecule.[4]
This "scaffold-based" approach is a highly effective strategy in medicinal chemistry. By starting with a core structure known to have some interaction with biological systems, researchers can rapidly generate a library of related compounds. These libraries can then be screened for activity against specific neurological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in neurotransmitter synthesis and metabolism.[5]
The exploration of derivatives from related tetrahydro-benzodiazepine and diazepino-benzimidazole scaffolds has already yielded promising candidates for anxiolytic and analgesic applications, with some compounds showing activity at the GABA-A receptor, a key target for many anxiolytic drugs.[6] This precedent strongly supports the rationale for using the 4-Amino-1,2,4,5-tetrahydrobenzo[b]azepin-2-one scaffold to discover new modulators of this and other important neurological pathways.
Potential Neurological Targets and Therapeutic Areas
Based on the known activities of structurally related compounds, derivatives of the 4-Amino-1,2,4,5-tetrahydrobenzo[b]azepin-2-one scaffold hold potential for modulating a variety of CNS targets. The following table summarizes the neurological activities of related benzazepine and benzodiazepine derivatives, highlighting the potential therapeutic avenues for novel compounds derived from the title scaffold.
| Compound Class | Neurological Target(s) | Potential Therapeutic Application | Reference |
| Tetrahydro-1,4-benzodiazepin-2-ones | GABA-A Receptor | Anxiolytic, Sedative, Anticonvulsant | [1][2] |
| Tetrahydro[7]diazepino[1,2-a]benzimidazole Derivatives | GABA-A Receptor, 5-HT2A Receptor | Anxiolytic, Analgesic | [6] |
| 4-Amino-4H-1,2,4-triazole Derivatives | (Not specified) | Anticonvulsant | [8] |
| Tetrahydrobenzo[b]pyran Derivatives | (Not specified) | Schizophrenia, Alzheimer's, Parkinson's | [9] |
Experimental Protocols: Synthesis of a Substituted 4-Amino-1,2,4,5-tetrahydro-2-benzazepine-3-one Library
The following protocol is adapted from established methods for the solid-supported solution-phase synthesis of a related scaffold, 2,4-substituted 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones.[4] This methodology is ideal for the rapid generation of a compound library for screening purposes.
Protocol 1: Library Synthesis Workflow
Objective: To synthesize a library of 2,4-substituted 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones starting from Boc-o-aminomethylphenylalanine.
Materials:
-
Boc-o-aminomethylphenylalanine
-
Polymer-bound cyanoborohydride
-
A diverse library of aldehydes
-
Polymer-bound benzaldehyde (scavenger)
-
Polymer-bound 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC)
-
Trifluoroacetic acid (TFA)
-
A diverse library of carboxylic acids, sulfonyl chlorides, or isocyanates
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment
Methodology:
-
Reductive Amination:
-
Dissolve Boc-o-aminomethylphenylalanine in a suitable solvent such as a mixture of DCM and DMF.
-
Add a 1.2 equivalent of an aldehyde from your library.
-
Add 2.0 equivalents of polymer-bound cyanoborohydride.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Filter the reaction mixture to remove the polymer-bound reagent.
-
To scavenge any excess amine, add 1.5 equivalents of polymer-bound benzaldehyde and stir for 4-6 hours.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Cyclization:
-
Dissolve the crude product from the previous step in DCM.
-
Add 2.0 equivalents of polymer-bound EDC.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Filter to remove the polymer-bound reagent and wash the resin with DCM.
-
Concentrate the combined filtrate to yield the Boc-protected benzazepine-3-one.
-
-
Boc-Deprotection:
-
Dissolve the Boc-protected compound in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure.
-
-
Second Diversification (Acylation, Sulfonylation, or Urea Formation):
-
Dissolve the deprotected amine in DCM.
-
For Acylation: Add 1.2 equivalents of a carboxylic acid from your library and 2.0 equivalents of polymer-bound EDC.
-
For Sulfonylation: Add 1.2 equivalents of a sulfonyl chloride from your library and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
For Urea Formation: Add 1.2 equivalents of an isocyanate from your library.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Filter to remove any polymer-bound reagents.
-
Purify the final product using appropriate techniques such as flash chromatography or preparative HPLC.
-
-
Characterization:
-
Confirm the structure of each synthesized derivative using 1H NMR, 13C NMR, and mass spectrometry.
-
Visualizing the Drug Discovery Workflow
The following diagram illustrates the central role of the 4-Amino-1,2,4,5-tetrahydrobenzo[b]azepin-2-one scaffold in a typical neuroscience drug discovery pipeline.
Caption: Drug discovery workflow using the title scaffold.
Conclusion and Future Directions
While 4-Amino-1,2,4,5-tetrahydrobenzo[b]azepin-2-one may not be a standalone therapeutic agent, its true value lies in its potential as a versatile building block in medicinal chemistry. The strategic location of its functional groups allows for the efficient creation of diverse compound libraries, which are essential for modern drug discovery. The established success of related benzodiazepine structures in treating a range of neurological disorders provides a strong impetus for the exploration of novel derivatives based on this scaffold. Future research efforts should focus on synthesizing and screening libraries of compounds derived from 4-Amino-1,2,4,5-tetrahydrobenzo[b]azepin-2-one against a panel of CNS targets to uncover new lead compounds for the next generation of neuroscience therapeutics.
References
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Pauwels, R., et al. (1993). New tetrahydroimidazo[4,5,1-jk][2][7]-benzodiazepin-2(1H)-one and -thione derivatives are potent inhibitors of human immunodeficiency virus type 1 replication and are synergistic with 2',3'-dideoxynucleoside analogs. Antimicrobial Agents and Chemotherapy, 37(1), 118-126. [Link]
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Inoi, T., et al. (1977). Synthesis and pharmacological activity and some derivatives of 1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one. Il Farmaco; edizione scientifica, 32(12), 889-898. [Link]
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Caulfield, W. L., Gibson, S., & Rae, D. R. (1996). Synthesis of 1-amino-1,2,3,14b-tetrahydro-4H-pyrido[1,2-d]-dibenzo[b,f][2][7]oxazepine and related compounds. Journal of the Chemical Society, Perkin Transactions 1, (6), 545-550. [Link]
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Lattanzi, A., et al. (2024). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews. [Link]
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Costa, F. P., et al. (2018). 1,4-Benzodiazepin-2-Ones in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 18(13), 1098-1110. [Link]
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Van den Eynde, I., et al. (2004). Solid-supported solution-phase synthesis of 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones. Journal of Combinatorial Chemistry, 6(4), 468-473. [Link]
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Carrasco, F., et al. (2021). Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. Molecules, 26(9), 2774. [Link]
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Al-Qaisi, J. A., et al. (2022). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[7]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. Molecules, 27(19), 6296. [Link]
- Google Patents. (n.d.). Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one.
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Toti, L., et al. (2022). Computer-Aided Design and Synthesis of a New Class of PEX14 Inhibitors: Substituted 2,3,4,5-Tetrahydrobenzo[f][2][7]oxazepines as Potential New Trypanocidal Agents. Journal of Chemical Information and Modeling, 62(15), 3695-3708. [Link]
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Henley, C. (n.d.). 05-2 Neurotransmitter Synthesis & Storage. Behavioral Neuroscience TWU. [Link]
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Demont, E. H., et al. (2020). Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1266-1272. [Link]
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Yüksek, H., et al. (2016). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Journal of the Serbian Chemical Society, 81(1), 25-36. [Link]
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Ghorbani-Vaghei, R., & Veisi, H. (2024). A facile one-pot synthesis of tetrahydrobenzo[b]pyrans and 2-amino-4H-chromenes under green conditions. RSC Advances, 14(32), 22930-22938. [Link]
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Suwiński, J., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules, 28(3), 983. [Link]
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Molbase. (n.d.). 4-(4-amino-phenyl)-1,3,4,5-tetrahydro-benzo[b][2][7]diazepin-2-one semicarbazone. [Link]
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Gholivand, K., & Mohammadpanah, F. (2024). Chemical Neuroscience of Heterocyclic N-Amines: Implications for Pain Management, Mental Health, and Opioid Withdrawal. OBM Neurobiology, 8(2), 1-21. [Link]
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Assay development for 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one activity
Title: A Comprehensive Strategy for Characterizing the Activity of 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one and its Analogs at G-Protein Coupled Receptors
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed framework and step-by-step protocols for the development of assays to characterize the activity of novel compounds based on the 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one scaffold. While this specific molecule is noted as a research chemical, the broader benzazepine class has a rich pharmacology, frequently targeting G-Protein Coupled Receptors (GPCRs) such as dopamine and serotonin receptors.[1][2] This guide is structured to provide a robust, self-validating workflow, beginning with a primary binding assay to determine target affinity, followed by a functional cell-based assay to elucidate the compound's mechanism of action (agonist vs. antagonist). The protocols are centered around a hypothetical, yet plausible, interaction with a Gi-coupled GPCR, a common target for this compound class.
Introduction and Scientific Rationale
The benzazepine and related benzodiazepine scaffolds are privileged structures in medicinal chemistry, known to interact with various central nervous system (CNS) targets.[2][3] Derivatives have been developed as antipsychotics, targeting dopamine and serotonin receptors.[1] Given this precedent, a logical starting point for a novel benzazepine analog like 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one is to screen for activity against a panel of CNS-related GPCRs.
GPCRs are the largest family of cell surface receptors and are the targets for approximately one-third to one-half of all marketed drugs.[4] They mediate a vast array of physiological processes, making them prime targets for therapeutic intervention.[5] Characterizing the interaction of a new chemical entity with a GPCR requires a multi-faceted approach:
-
Binding Affinity (Ki): Quantifies the strength of the interaction between the compound and the receptor. A high affinity is often a prerequisite for a potent drug.
-
Functional Activity (EC50/IC50): Determines the biological effect of the compound after binding. Does it activate the receptor (agonist), block the natural ligand (antagonist), or have no effect?
This guide proposes a two-stage assay cascade:
-
Primary Assay: Radioligand Binding. This is the gold standard for quantifying binding affinity.[6] It is a direct, robust, and highly sensitive method to measure the displacement of a known high-affinity radiolabeled ligand by the test compound.[7][8]
-
Secondary Assay: Homogeneous Time-Resolved Fluorescence (HTRF®) cAMP Assay. For a Gi-coupled GPCR, agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[9] HTRF is a highly sensitive, no-wash immunoassay technology ideal for measuring these changes in second messenger levels in a high-throughput format.[10][11][12]
This workflow ensures that only compounds that directly bind to the target (validated by the primary assay) are advanced to more complex and resource-intensive functional characterization.
Assay Development Workflow
A logical progression of experiments is critical for efficiently characterizing a compound's activity. The following workflow outlines the key stages from initial target binding to functional validation.
Caption: Overall assay cascade for compound characterization.
Protocol 1: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to compete with a known radioligand for binding to a specific GPCR expressed in cell membranes.
Principle of the Assay
The assay is based on the principle of competitive binding. A constant concentration of a high-affinity radiolabeled ligand ([3H]-Spiperone, for example, for the D2 dopamine receptor) is incubated with cell membranes containing the receptor of interest. In parallel wells, increasing concentrations of the unlabeled test compound are added. The test compound will compete for the binding sites, displacing the radioligand. The amount of radioactivity bound to the membranes is inversely proportional to the affinity and concentration of the test compound. The data is used to calculate the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand), which is then converted to the Ki (inhibition constant) using the Cheng-Prusoff equation.[8]
Materials and Reagents
-
Receptor Source: Frozen cell membranes from a stable cell line overexpressing the target GPCR (e.g., HEK293-hD2R).
-
Radioligand: e.g., [3H]-Spiperone (Specific Activity: 70-90 Ci/mmol).
-
Test Compound: 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one, dissolved in 100% DMSO to create a 10 mM stock.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known, unlabeled ligand for the target receptor (e.g., Haloperidol for D2R).
-
Filtration Plate: 96-well GF/C filter plate (pre-soaked in 0.3% polyethyleneimine).
-
Scintillation Cocktail: (e.g., Betaplate Scint).
-
Instrumentation: 96-well plate harvester, MicroBeta scintillation counter.
Step-by-Step Protocol
-
Compound Dilution: Prepare a serial dilution series of the test compound. Start with the 10 mM DMSO stock and perform 1:10 dilutions in DMSO, followed by a final dilution into Assay Buffer to achieve the desired concentration range (e.g., 100 µM to 10 pM) while keeping the final DMSO concentration ≤1%.
-
Plate Setup: In a 96-well polypropylene plate, add reagents in the following order:
-
Total Binding (TB) wells: 50 µL Assay Buffer.
-
Non-Specific Binding (NSB) wells: 50 µL of 10 µM Haloperidol (or other NSB control).
-
Test Compound wells: 50 µL of each concentration of the diluted test compound.
-
-
Add Radioligand: Add 50 µL of the radioligand (diluted in Assay Buffer to a final concentration near its Kd, e.g., 0.2 nM [3H]-Spiperone) to all wells.
-
Add Membranes: Thaw the cell membranes on ice. Dilute them in ice-cold Assay Buffer to a concentration that provides a robust signal (e.g., 10-20 µg protein per well). Add 150 µL of the diluted membrane suspension to all wells. The final assay volume is 250 µL.
-
Incubation: Seal the plate and incubate at room temperature for 90 minutes with gentle agitation to reach binding equilibrium.[13]
-
Filtration: Stop the incubation by rapid vacuum filtration through the pre-soaked GF/C filter plate using a cell harvester. Wash the filters 4 times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13] This step separates the membrane-bound radioligand from the free radioligand.
-
Drying and Counting: Dry the filter mat for 30 minutes at 50°C. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a MicroBeta counter.[13][14]
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (SB) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
-
Normalize Data: Express the binding at each test compound concentration as a percentage of the maximal specific binding:
-
% Inhibition = 100 * (1 - [(CPMcompound - CPMNSB) / (CPMTB - CPMNSB)])
-
-
Determine IC50: Plot % Inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression software (e.g., GraphPad Prism).
-
Calculate Ki: Convert the IC50 to the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Expected Data Presentation
| Compound Concentration | CPM (Average) | % Inhibition |
| Total Binding (TB) | 8500 | 0% |
| Non-Specific (NSB) | 500 | 100% |
| 1.0E-10 M | 8450 | 0.6% |
| 1.0E-09 M | 8100 | 5.0% |
| 1.0E-08 M | 6500 | 25.0% |
| 1.0E-07 M | 4400 | 51.3% |
| 1.0E-06 M | 1200 | 91.3% |
| 1.0E-05 M | 550 | 99.4% |
| Calculated IC50 | 9.5E-08 M | |
| Calculated Ki | 4.8E-08 M | |
| Table 1: Example data from a radioligand binding assay. Assumes a radioligand concentration equal to its Kd. |
Protocol 2: HTRF® cAMP Functional Assay
This protocol determines whether the test compound acts as an agonist (decreases cAMP for a Gi-coupled receptor) or an antagonist (blocks the cAMP decrease caused by a known agonist).
Principle of the Assay
This is a competitive immunoassay in a homogeneous format.[15] Intracellular cAMP produced by the cells competes with a d2-labeled cAMP analog for binding to an anti-cAMP antibody labeled with a Europium cryptate (the FRET donor).[12] When the donor and acceptor are in close proximity, excitation of the donor results in fluorescence resonance energy transfer (FRET) to the acceptor.[11][16] A high intracellular cAMP level (Gs activation) leads to low FRET, while a low intracellular cAMP level (Gi activation) results in a high FRET signal. The use of time-resolved fluorescence with a lanthanide donor minimizes background interference.[17]
Caption: Principle of the competitive HTRF cAMP assay.
Materials and Reagents
-
Cell Line: CHO or HEK293 cells stably expressing the Gi-coupled GPCR of interest.
-
Culture Medium: Appropriate medium (e.g., DMEM/F12) with 10% FBS, antibiotics.
-
Agonist Control: A known agonist for the receptor (e.g., Quinpirole for D2R).
-
Stimulation Buffer: HBSS containing 1 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
HTRF cAMP Assay Kit: (e.g., from Cisbio or PerkinElmer), containing:
-
cAMP-d2 conjugate
-
Anti-cAMP Cryptate conjugate
-
Lysis Buffer
-
-
Instrumentation: HTRF-compatible plate reader (e.g., PHERAstar, EnVision).
Step-by-Step Protocol
Cell Preparation:
-
Culture cells to ~80-90% confluency.
-
Harvest cells, centrifuge, and resuspend in stimulation buffer to a density of ~2,000-5,000 cells per 5 µL.
Agonist Mode Protocol:
-
Add 5 µL of the test compound dilutions (in stimulation buffer) to a 384-well low-volume white plate.
-
Add 5 µL of the cell suspension to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the cAMP-d2 conjugate (diluted in lysis buffer).
-
Add 5 µL of the anti-cAMP Cryptate conjugate (diluted in lysis buffer).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
Antagonist Mode Protocol:
-
Add 5 µL of the test compound dilutions to the plate.
-
Add 5 µL of a known agonist at its EC80 concentration (pre-determined).
-
Incubate for 10 minutes at room temperature.
-
Add 5 µL of the cell suspension and proceed from step 3 of the Agonist Mode protocol.
Data Analysis
-
Calculate HTRF Ratio:
-
Ratio = (Emission665nm / Emission620nm) * 10,000
-
-
Normalize Data:
-
For agonist mode, normalize the data between the basal (no agonist) and maximal agonist response.
-
For antagonist mode, normalize between the EC80 agonist response and the basal response.
-
-
Determine EC50/IC50: Plot the normalized response versus the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
Expected Data Presentation
| Assay Mode | Compound | Calculated Value | Interpretation |
| Agonist | 4-Amino-1,2,4,5-tetrahydro-benzo[B]azepin-2-one | EC50 = 150 nM | Compound is an agonist |
| Antagonist | Analog B | IC50 = 75 nM | Compound is an antagonist |
| Agonist | Analog C | No Activity | Compound is not a direct agonist |
| Table 2: Example interpretation of functional assay data. |
Validation and Trustworthiness
To ensure the scientific integrity of these assays, rigorous validation is essential, following principles outlined in regulatory guidance.[18][19][20][21]
-
Specificity: The radioligand should be highly specific for the target receptor. Non-specific binding should be less than 20% of total binding.
-
Reproducibility: Inter-assay and intra-assay variability should be assessed. The Z'-factor, a measure of assay quality, should be > 0.5 for screening assays.
-
Linearity and Range: The dose-response curves should exhibit a clear sigmoidal shape with well-defined upper and lower plateaus.[22]
-
Reference Compounds: Known agonists and antagonists must be run in parallel with every experiment to serve as positive controls and to confirm that the assay is performing as expected.
Conclusion
This application note provides a robust, two-tiered strategy for characterizing the activity of novel compounds based on the 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one scaffold at GPCR targets. By first confirming direct target engagement with a radioligand binding assay and subsequently defining the functional consequence with a sensitive HTRF cAMP assay, researchers can efficiently and accurately determine the pharmacological profile of their compounds. This systematic approach, grounded in established and validated methodologies, is fundamental for advancing promising molecules in the drug discovery pipeline.
References
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Sriram, K., & Insel, P. A. (2018). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 142, 335-357. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Hisamichi, H., et al. (1996). Novel antagonists of platelet-activating factor. 1. Synthesis and structure-activity relationships of benzodiazepine and benzazepine derivatives of 2-methyl-1-phenylimidazo[4,5-c]pyridine. Journal of Medicinal Chemistry, 39(12), 2317-2328. Retrieved from [Link]
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Bonnet, D., et al. (2019). Time-Resolved FRET-Based Assays to Characterize G Protein-Coupled Receptor Hetero-oligomer Pharmacology. Methods in Molecular Biology, 1947, 161-182. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzodiazepine. Retrieved from [Link]
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Li, M., & Wang, D. (2012). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Drug Discovery Today, 17(3-4), 178-184. Retrieved from [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. Retrieved from [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. Retrieved from [Link]
-
Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]
-
Scholler, P., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 668171. Retrieved from [Link]
-
Li, Y., et al. (2021). Synthesis and biological evaluation of novel antipsychotic trans-4-(2-(1,2,4,5-tetrahydro-3H-benzo[d]azepin-3-yl)ethyl)cyclohexan-1-amine derivatives targeting dopamine/serotonin receptor subtypes. European Journal of Medicinal Chemistry, 209, 112920. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
-
BMG Labtech. (2020). HTRF technology on Microplate Readers. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Wang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]
-
ResearchGate. (n.d.). Principles of commonly used cAMP assays. Retrieved from [Link]
-
Ighodaro, E. C., et al. (2023). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. Heliyon, 9(3), e13958. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
ResearchGate. (n.d.). Lanthanide complexes in FRET applications. Retrieved from [Link]
-
Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]
-
American Society for Microbiology. (2006). CAMP Test Protocols. Retrieved from [Link]
-
Wang, Y., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Cancer Cell International, 23(1), 323. Retrieved from [Link]
-
Berthold Technologies. (n.d.). HTRF®. Retrieved from [Link]
-
ResearchGate. (2023). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. Retrieved from [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis & stereochemistry of some new benzazepine derivatives. Retrieved from [Link]
-
Bio-protocol. (2016). Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. Retrieved from [Link]
-
Tempel, W., et al. (2021). Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors. Journal of Medicinal Chemistry, 64(11), 7488-7504. Retrieved from [Link]
-
Al-Ostath, A., et al. (2024). Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. Journal of Molecular Structure, 1301, 137330. Retrieved from [Link]
-
gmp-compliance.org. (2014). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Lanthanide Complexes in FRET Applications. Retrieved from [Link]
-
Zeug, A., & Ponimaskin, E. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility, encountered during experimental work with this compound. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one?
4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one is a heterocyclic organic compound featuring a benzazepine core structure.[1] This class of compounds is of significant interest in medicinal chemistry and drug discovery.[2] Its structure contains a primary amine and a lactam (a cyclic amide), which are key functional groups that dictate its chemical and physical properties, including solubility.[1]
Q2: What are the key physicochemical properties of this compound?
Understanding the fundamental properties is the first step in troubleshooting. The table below summarizes the computed properties for 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O | [1] |
| Molecular Weight | 176.21 g/mol | [1] |
| XLogP3 (Lipophilicity) | 0.2 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
The low XLogP3 value suggests that the compound is not excessively lipophilic, yet its rigid, planar structure and potential for hydrogen bonding in a crystal lattice can contribute to poor aqueous solubility.
Q3: What are the primary safety considerations for handling this compound?
While specific toxicity data for this exact molecule is limited, it is crucial to handle it with appropriate laboratory precautions. Analogs such as 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one are listed with warnings for being harmful if swallowed, inhaled, or in contact with skin, and causing skin and eye irritation.[3] Therefore, standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood.
Troubleshooting Guide: Solubility Issues
Poor solubility is a common challenge for many organic compounds in drug discovery.[4][5] The following section addresses specific solubility problems in a question-and-answer format.
Q4: My compound, 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one, is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). What is the underlying reason and what should I do?
Causality: The primary reason for poor solubility in neutral aqueous buffers lies in the molecule's structure. It is a weak base due to the presence of a primary amine group (-NH₂).[6] In neutral or basic solutions, this amine group is predominantly in its uncharged, free base form. This un-ionized form is less polar and thus less soluble in polar solvents like water.[7][8]
Solution Workflow: The most effective strategy is to leverage the basicity of the amine group by adjusting the pH of the solvent.[9]
Protocol 1: pH-Dependent Aqueous Solubilization
-
Prepare an Acidic Buffer: Prepare a buffer with a pH at least 2 units below the predicted pKa of the primary amine. While the exact pKa is unknown, a starting pH of 4.0 to 5.0 is a reasonable choice for typical primary amines. A simple citrate or acetate buffer can be used.
-
Weigh the Compound: Accurately weigh a small amount of the compound (e.g., 1 mg) into a clean vial.
-
Incremental Solvent Addition: Add the acidic buffer in small, measured increments (e.g., 100 µL).
-
Promote Dissolution: After each addition, vortex the vial for 30-60 seconds. Gentle heating (30-40°C) or sonication in a bath sonicator for 5-15 minute intervals can also be applied to aid dissolution.[10]
-
Observe and Record: Continue adding the acidic buffer until the compound is fully dissolved. Record the final volume to determine the approximate solubility in mg/mL.
-
Final pH Adjustment (Optional): Once dissolved, the pH of the solution can be carefully adjusted upwards for your experiment. However, be aware that as the pH approaches and surpasses the compound's pKa, it may precipitate out of solution.
The diagram below illustrates the chemical principle behind this method.
Caption: pH-dependent equilibrium of the amine group.
Q5: I need to prepare a concentrated stock solution for cell-based assays. Which organic solvent should I use?
Causality: For creating concentrated stock solutions that can be diluted into aqueous media, a water-miscible organic solvent is typically required. The choice of solvent depends on its ability to disrupt the crystal lattice of the solid compound and form favorable interactions.
Solution Workflow: Dimethyl sulfoxide (DMSO) is the most common and powerful solvent for this purpose. If DMSO is incompatible with your assay, other options can be explored.
Recommended Solvents for Stock Solutions
| Solvent | Type | Rationale & Considerations |
| DMSO | Polar Aprotic | First choice. Excellent solubilizing power for a wide range of compounds. Water-miscible. Caution: Can be toxic to cells at concentrations >0.5-1%. Prepare a high concentration stock (e.g., 10-50 mM) to minimize the final DMSO percentage in your assay. |
| Ethanol (EtOH) | Polar Protic | A good second choice if DMSO is not viable. Less toxic than DMSO. May not achieve as high a concentration as DMSO. |
| DMF | Polar Aprotic | Similar to DMSO but generally more toxic. Use only if other options fail. |
Protocol 2: Preparing a Concentrated Stock in DMSO
-
Preparation: Perform all steps in a chemical fume hood.
-
Weigh Compound: Accurately weigh the desired amount of 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one into a sterile, sealable vial (e.g., an amber glass vial).
-
Add Solvent: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock of a 176.21 g/mol compound, add 1 mL DMSO to 1.76 mg of compound).
-
Facilitate Dissolution: Vortex the solution vigorously for 1-2 minutes. If not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.[10] Gentle warming (up to 40°C) can also be used.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C, protected from light and moisture. Before each use, thaw the vial completely and vortex to ensure homogeneity.
Q6: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous assay medium. How can I prevent this?
Causality: This is a common problem known as "precipitation upon dilution".[11] The compound is highly soluble in the organic stock solvent but exceeds its solubility limit when introduced to the predominantly aqueous environment of the assay buffer.
Solution Workflow: This issue can be tackled by modifying the dilution protocol or the final assay buffer.
Caption: Troubleshooting workflow for precipitation issues.
Q7: How can I prepare a more soluble salt form of the compound?
Causality: Converting the free base into a salt, such as a hydrochloride (HCl) salt, is a standard pharmaceutical technique to dramatically increase aqueous solubility and dissolution rate.[12][13] The salt form readily dissociates in water, yielding the protonated, more soluble version of the molecule.[7]
Protocol 3: Small-Scale Hydrochloride (HCl) Salt Formation
Disclaimer: This protocol requires knowledge of basic organic chemistry lab techniques and should be performed in a fume hood.
-
Dissolve Free Base: Dissolve a known mass of 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one in a minimal amount of a suitable organic solvent in which the free base is soluble, but the HCl salt is likely not. Anhydrous methanol or isopropanol are good starting points.
-
Prepare HCl Solution: Use a commercially available solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 1.25M HCl in methanol).
-
Stoichiometric Addition: While stirring the solution of the free base, slowly add exactly one molar equivalent of the HCl solution dropwise. Example: For 17.6 mg (0.1 mmol) of the compound, you would add 50 µL of a 2M HCl solution.
-
Induce Precipitation: The HCl salt will often precipitate out of the solution upon formation. If it does not, you can try adding a non-polar co-solvent like diethyl ether or hexane dropwise until the solution becomes cloudy, then allow it to stand.
-
Isolate the Salt: Collect the precipitated solid by vacuum filtration, wash it with a small amount of the non-polar co-solvent (e.g., diethyl ether), and dry it under a vacuum.
-
Confirm and Test: The resulting white solid is the hydrochloride salt. Confirm its enhanced solubility by testing it in neutral aqueous buffers as described in Protocol 1.
References
- Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). AAPS PharmSciTech.
- 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. PubChem.
- Van den Eynde, I., et al. (2004). Solid-supported solution-phase synthesis of 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones.
- 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. PubChem.
- 1,3,4,5-TETRAHYDROBENZO[B]AZAPIN-2-ONE. ChemBK.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). PMC - PubMed Central.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Troubleshooting poor solubility of Tetradecamethylcycloheptasiloxane in experiments. Benchchem.
- Study of pH-dependent drugs solubility in water. (2018).
- Why salt formation of weak acid increases the drug solubility?. (2023).
- Accuracy of calculated pH-dependent aqueous drug solubility. (2012). PubMed.
- What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. (2021).
- A Review on Solubility Enhancement Methods for Poorly W
- Solubility and pH of amines. Classic Chemistry.
- 3-Amino-1,3,4,5-tetrahydrobenzo[b]azepin-2-one. Chem-Impex.
- 4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one. PubChem.
- Basic Properties of Amines. Chemistry LibreTexts.
- Drug Dissolution Enhancement by Salt Formation. (2012). Research Journal of Pharmaceutical Dosage Forms and Technology.
Sources
- 1. 4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one | C10H12N2O | CID 19430855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one | C10H11NO | CID 294788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. brieflands.com [brieflands.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. issr.edu.kh [issr.edu.kh]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjpdft.com [rjpdft.com]
Technical Support Center: Synthesis of 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one
Welcome to the technical support center for the synthesis of 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of this important scaffold.
Overview of the Synthetic Strategy
The synthesis of 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one is a multi-step process that requires careful control of reaction conditions to achieve high yields. While several synthetic routes can be envisioned, a common and logical approach involves three key stages:
-
Amide Formation: Synthesis of an N-acylated precursor from 2-nitrophenylacetic acid and a suitable amine.
-
Intramolecular Cyclization: Formation of the seven-membered lactam ring to give 4-Nitro-1,2,4,5-tetrahydrobenzo[B]azepin-2-one.
-
Nitro Group Reduction: Chemoselective reduction of the nitro group to the target 4-amino group.
This guide will provide detailed troubleshooting and FAQs for each of these critical steps.
Visualizing the Workflow
Caption: Synthetic workflow for 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one.
Troubleshooting Guide and FAQs
Part 1: Amide Formation
The initial step of forming the amide precursor is crucial for the overall success of the synthesis.
Frequently Asked Questions (FAQs):
-
Q1: What are the most common coupling reagents for this amide formation, and what are their pros and cons?
-
A1: Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole), or phosphonium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
EDC/HOBt: Cost-effective and generates a water-soluble urea byproduct, which simplifies purification. However, it can be sensitive to moisture and may lead to side reactions if not handled properly.
-
HATU: Generally provides higher yields and faster reaction times, especially for sterically hindered substrates. It is more expensive and the byproducts can sometimes complicate purification. For difficult couplings, T3P (Propylphosphonic anhydride) can also be a good option.[1]
-
-
-
Q2: My amide coupling reaction is sluggish or incomplete. What can I do to improve the conversion?
-
A2:
-
Check Reagent Quality: Ensure your coupling reagents and solvents are anhydrous. Moisture can significantly reduce the efficiency of most coupling agents.
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can often drive the reaction to completion.
-
Optimize Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the amine component can be beneficial.
-
Base Selection: Ensure you are using a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or triethylamine to neutralize any acids formed during the reaction without interfering with the coupling.
-
-
Troubleshooting Common Issues:
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Amide Precursor | - Incomplete reaction. - Degradation of starting materials or product. - Difficult purification. | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - Use milder reaction conditions if degradation is suspected. - Optimize the purification method (e.g., column chromatography with a different solvent system, or recrystallization). |
| Formation of Anhydride from 2-Nitrophenylacetic Acid | - This can occur if the activated acid does not react with the amine in a timely manner. | - Add the amine to the reaction mixture before or immediately after the coupling agent. - Consider forming the acid chloride of 2-nitrophenylacetic acid using a reagent like thionyl chloride (SOCl2) or oxalyl chloride prior to adding the amine.[1] |
| Difficulty in Removing Byproducts | - Urea byproducts from carbodiimide reagents can be difficult to remove. | - For EDC, perform an acidic workup to protonate the urea, making it more water-soluble. - If using HATU, byproducts are generally more soluble in organic solvents and can often be removed by column chromatography. |
Part 2: Intramolecular Cyclization to Form the Lactam
The formation of the seven-membered ring is often the most challenging step in this synthesis.
Frequently Asked Questions (FAQs):
-
Q1: What are the best conditions for the intramolecular cyclization to form the benzo[B]azepin-2-one ring?
-
A1: This type of intramolecular acylation often requires strong acid catalysis and dehydrating conditions. Common reagents include:
-
Polyphosphoric Acid (PPA): A widely used reagent for this type of cyclization. It acts as both a catalyst and a solvent.[2]
-
Eaton's Reagent (Phosphorus pentoxide in methanesulfonic acid): A powerful dehydrating agent that can promote cyclization.
-
Triflic Acid: A very strong acid that can catalyze the cyclization, sometimes at lower temperatures than PPA.[3]
-
-
-
Q2: The yield of my cyclization is very low. What are the key factors to consider for improvement?
-
A2: The formation of medium-sized rings is entropically disfavored.[4] Key factors to improve the yield include:
-
High Dilution: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular polymerization.
-
Temperature Control: The optimal temperature needs to be determined empirically. Too low a temperature may result in a slow reaction, while too high a temperature can lead to decomposition.
-
Choice of Cyclization Agent: The effectiveness of the cyclization agent can be substrate-dependent. It is often worthwhile to screen different agents (PPA, Eaton's Reagent, etc.).
-
-
Troubleshooting Common Issues:
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Formation of Polymeric Byproducts | - Intermolecular reactions are competing with the desired intramolecular cyclization. | - Perform the reaction under high dilution conditions. - Slowly add the substrate to the pre-heated cyclization agent. |
| Decomposition of Starting Material or Product | - The reaction conditions (strong acid, high temperature) are too harsh. | - Try a milder cyclization agent. - Optimize the reaction temperature and time. - Consider a different synthetic route if decomposition is unavoidable. |
| No Reaction or Incomplete Conversion | - The cyclization conditions are not sufficiently activating. - The substrate is not soluble in the reaction medium. | - Use a stronger cyclization agent. - Increase the reaction temperature. - Ensure the substrate is adequately dissolved before initiating the reaction. |
Visualizing the Cyclization Challenge:
Caption: Competing pathways in the intramolecular cyclization step.
Part 3: Chemoselective Nitro Group Reduction
The final step requires the selective reduction of the aromatic nitro group in the presence of the lactam functionality.
Frequently Asked Questions (FAQs):
-
Q1: What are the most reliable methods for the chemoselective reduction of an aromatic nitro group in the presence of a lactam?
-
A1: Several methods are well-suited for this transformation:
-
Catalytic Hydrogenation: This is a common and effective method. Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is often successful.[5] To avoid reduction of other functional groups, careful selection of the catalyst and reaction conditions is important.[6]
-
Metal-Mediated Reductions: Reagents like tin(II) chloride (SnCl2) in an acidic medium (e.g., HCl) or iron powder in acetic acid are classic and reliable methods for nitro group reduction.[7]
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a catalyst like Pd/C can be a milder alternative to using hydrogen gas.
-
-
-
Q2: I am observing over-reduction or reduction of the lactam carbonyl group. How can I prevent this?
-
A2:
-
Catalyst Choice: If using catalytic hydrogenation, some catalysts are more aggressive than others. For example, Raney Nickel can sometimes reduce amides. Pd/C is generally a safer choice for this transformation.
-
Reaction Conditions: Control the reaction temperature and pressure. Milder conditions (e.g., room temperature, lower H2 pressure) can improve selectivity.
-
Alternative Reagents: If catalytic hydrogenation is problematic, switching to a metal-mediated reduction like SnCl2/HCl often provides excellent chemoselectivity.[5]
-
-
Troubleshooting Common Issues:
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reduction of the Nitro Group | - Inactive catalyst. - Insufficient reducing agent. - Poor substrate solubility. | - Use fresh catalyst or a different batch. - Increase the amount of reducing agent or the hydrogen pressure. - Use a co-solvent to improve solubility. |
| Formation of Azo or Azoxy Byproducts | - This can occur with some reducing agents, especially if the reaction is not driven to completion. | - Ensure complete conversion by monitoring the reaction. - Acidic conditions, as used with SnCl2 or Fe, generally favor the formation of the amine. |
| Difficulty in Purifying the Final Product | - The product may be a polar compound that is difficult to separate from inorganic salts. | - After the reaction, perform a careful workup to remove inorganic byproducts. This may involve basification and extraction. - Recrystallization or column chromatography may be necessary for final purification. |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitro-1,2,4,5-tetrahydrobenzo[B]azepin-2-one (Intramolecular Cyclization)
Disclaimer: This is a representative protocol and may require optimization for your specific substrate and scale.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, place polyphosphoric acid (PPA) (10 equivalents by weight of the amide precursor).
-
Heating: Heat the PPA to 80-90 °C under a nitrogen atmosphere with vigorous stirring.
-
Substrate Addition: Dissolve the N-(2-(2-nitrophenyl)acetyl) amine precursor in a minimal amount of a suitable solvent (e.g., anhydrous toluene) and add it dropwise to the hot PPA over 1-2 hours to maintain high dilution.
-
Reaction: Stir the reaction mixture at 90-100 °C for 4-6 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Workup: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one (Nitro Group Reduction)
Disclaimer: This is a representative protocol and may require optimization.
-
Setup: To a solution of 4-Nitro-1,2,4,5-tetrahydrobenzo[B]azepin-2-one in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid) in a hydrogenation flask, add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Hydrogenation: Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Filtration: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure. The crude product can often be purified by recrystallization or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
MDPI. (2024, March 31). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. Retrieved from [Link]
-
ACS Publications. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). New amidines from intramolecular cyclization in triflic acid of nitroketene aminals with a tethered phenyl ring. Retrieved from [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Technical Support Center: Strategies for Mitigating Cytotoxicity of 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one and Related Heterocyclic Compounds
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in managing and reducing the cytotoxicity of 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one and other novel heterocyclic small molecules. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design. Our goal is to help you navigate the complexities of preclinical toxicology and advance your most promising therapeutic candidates.
Section 1: Understanding the "Why" - Foundational Concepts in Cytotoxicity
Before delving into specific troubleshooting, it's crucial to understand the potential origins of cytotoxicity for a compound like 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one. As a nitrogen-containing heterocyclic compound, its biological activity is a double-edged sword; the very features that make it a potent therapeutic agent can also contribute to off-target effects and cellular toxicity.[1][2][3]
Q1: What are the likely mechanisms of cytotoxicity for a novel heterocyclic compound?
The cytotoxicity of a small molecule can arise from several mechanisms. For a heterocyclic compound, these may include:
-
Off-Target Kinase Inhibition: Many kinase inhibitors, a class that often includes heterocyclic structures, can interact with multiple kinases beyond the intended target.[4][5] This can disrupt essential cellular signaling pathways, leading to apoptosis or cell cycle arrest.
-
Metabolic Activation: The metabolic processes within the cell, particularly by cytochrome P450 enzymes, can transform the parent compound into reactive metabolites.[6] These electrophilic species can form covalent adducts with cellular macromolecules like DNA and proteins, leading to cellular damage.
-
Mitochondrial Dysfunction: The compound might interfere with mitochondrial function, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the initiation of the intrinsic apoptotic pathway.[7]
-
Membrane Disruption: Some compounds can directly interact with and disrupt the integrity of the cell membrane, leading to necrosis.[1]
-
Inhibition of Essential Cellular Processes: The compound could interfere with other vital processes such as DNA replication, protein synthesis, or tubulin polymerization.[8]
The initial step in mitigating cytotoxicity is to understand its primary cause. A well-designed panel of in vitro assays can help elucidate the underlying mechanism.
Section 2: Troubleshooting in Vitro Cytotoxicity Assays
Consistent and reliable data from in vitro cytotoxicity assays are the bedrock of any cytotoxicity mitigation strategy. This section addresses common issues encountered during these experiments.[9][10][11][12][13]
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q2: My initial cytotoxicity screen shows high toxicity across multiple cell lines. Where do I start?
This is a common challenge. A logical troubleshooting workflow is essential.
Caption: Initial troubleshooting workflow for high cytotoxicity.
Troubleshooting Steps:
-
Compound Integrity and Concentration:
-
Action: Confirm the purity of your compound stock using LC-MS or NMR. Verify the concentration of your stock solution.
-
Rationale: Impurities or an erroneously high concentration are simple but common sources of unexpected toxicity.
-
-
Solvent-Induced Toxicity:
-
Action: Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment.[14]
-
Rationale: The solvent itself can be cytotoxic at higher concentrations. It's crucial to ensure that the observed toxicity is due to the compound and not the vehicle.
-
-
Optimal Cell Seeding Density:
-
Action: Perform a cell titration experiment to determine the optimal seeding density for your chosen cell line and assay duration.[14]
-
Rationale: Both too few and too many cells can lead to misleading results. Low cell density can make cells more susceptible to toxic insults, while high cell density can lead to nutrient depletion and cell stress, confounding the results.
-
-
Assay-Specific Artifacts:
-
Action: Consider if your compound could be interfering with the assay chemistry. For example, some compounds can directly reduce MTT, leading to a false viability signal.
-
Rationale: It's important to select an appropriate cytotoxicity assay and be aware of its limitations.[12]
-
-
Characterize the Mechanism of Cell Death:
-
Action: Employ assays that can distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining).
-
Rationale: Understanding how the cells are dying can provide clues about the mechanism of toxicity and guide your mitigation strategy.
-
Q3: My cytotoxicity data is not reproducible between experiments. What are the likely causes?
Lack of reproducibility can stem from several factors.
Troubleshooting Steps:
-
Cell Health and Passage Number:
-
Action: Use cells from a consistent passage number and ensure they are in the logarithmic growth phase.
-
Rationale: Cells at very high or low passage numbers can exhibit altered growth rates and drug sensitivity.
-
-
Reagent Variability:
-
Action: Prepare fresh reagents for each experiment or use aliquots to avoid multiple freeze-thaw cycles.
-
Rationale: The stability of reagents can impact assay performance.
-
-
Inconsistent Incubation Times:
-
Action: Standardize all incubation times, from cell seeding to compound treatment and reagent addition.
-
Rationale: Even small variations in timing can affect the outcome of cell-based assays.
-
-
Edge Effects:
Quantitative Data Summary: Common Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/XTT/MTS | Measures metabolic activity via reduction of tetrazolium salts.[16] | Inexpensive, widely used. | Can be affected by compound interference. |
| LDH Release | Measures lactate dehydrogenase released from damaged cells. | Good for measuring necrosis. | Less sensitive for early apoptosis. |
| Trypan Blue Exclusion | Dye exclusion by viable cells with intact membranes.[13] | Simple, direct measure of viability. | Subjective, not high-throughput. |
| Neutral Red Uptake | Measures uptake of neutral red dye into the lysosomes of viable cells. | Sensitive to membrane damage. | Can be influenced by lysosomal pH. |
| Annexin V/PI | Differentiates between apoptotic and necrotic cells. | Provides mechanistic insight. | Requires flow cytometry, more complex. |
Section 3: Strategic Approaches to Reduce Cytotoxicity
Once you have reliable cytotoxicity data, you can explore strategies to mitigate the observed toxicity while preserving the desired therapeutic activity.
Strategy 1: Chemical Modification
Chemical modification is a powerful approach to fine-tune the properties of a lead compound.[17][18] The goal is to improve the therapeutic index by either increasing potency against the target, decreasing off-target toxicity, or both.
Q4: How can I use chemical modification to reduce the cytotoxicity of my compound?
Caption: A decision tree for chemical modification strategies.
Experimental Approaches:
-
Block Sites of Metabolism:
-
Rationale: If metabolic activation is suspected, you can block potential sites of metabolism. For example, replacing a hydrogen atom with a fluorine atom at a metabolically labile position can prevent oxidation.[6]
-
Experimental Workflow:
-
Perform in vitro metabolic stability assays using liver microsomes to identify major metabolites.
-
Synthesize analogs with modifications at the identified metabolic "hotspots."
-
Screen the new analogs for both cytotoxicity and on-target activity.
-
-
-
Modify Lipophilicity:
-
Rationale: Highly lipophilic compounds can have poor solubility and may non-specifically interact with cellular membranes, leading to toxicity. Reducing lipophilicity can improve the ADME/Tox profile.[2]
-
Experimental Workflow:
-
Introduce polar functional groups (e.g., hydroxyl, carboxyl) to the parent molecule.
-
Measure the LogP or LogD of the new analogs.
-
Evaluate the impact on cytotoxicity and efficacy.
-
-
-
Isosteric and Bioisosteric Replacement:
-
Rationale: Replacing a functional group with another that has similar steric and electronic properties (a bioisostere) can sometimes reduce toxicity while maintaining or improving activity.[18][19]
-
Experimental Workflow:
-
Identify functional groups that may be contributing to toxicity.
-
Synthesize analogs with bioisosteric replacements (e.g., replacing a carboxylic acid with a tetrazole).
-
Screen the new analogs for cytotoxicity and on-target activity.
-
-
Strategy 2: Formulation and Drug Delivery
Optimizing the formulation can significantly impact the safety profile of a drug by altering its pharmacokinetic and pharmacodynamic properties.[20]
Q5: Can changing the formulation reduce the cytotoxicity of my compound?
Yes, formulation strategies can be highly effective.
Key Approaches:
-
Modified Release Formulations:
-
Rationale: Toxicity is often linked to high peak plasma concentrations (Cmax). A modified-release formulation can slow down the rate of drug absorption, leading to a lower Cmax while maintaining the desired therapeutic exposure (AUC).[20]
-
Application: This is particularly relevant for in vivo studies and clinical development.
-
-
Prodrug Design:
-
Rationale: A prodrug is an inactive form of a drug that is converted to the active form in the body.[21] This approach can be used to improve solubility, increase bioavailability, and target the drug to specific tissues, thereby reducing systemic toxicity.[22]
-
Application: For example, a prodrug could be designed to be activated only in the tumor microenvironment.
-
-
Advanced Drug Delivery Systems:
-
Rationale: Encapsulating the drug in a nanocarrier (e.g., liposomes, nanoparticles) or conjugating it to a targeting moiety (e.g., an antibody in an antibody-drug conjugate or ADC) can dramatically improve its therapeutic index by delivering it specifically to the target cells.[22][23]
-
Application: This is a sophisticated strategy often employed for potent cytotoxic agents like those used in chemotherapy.
-
Section 4: Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a general guideline for assessing cytotoxicity using the MTT assay.[8][16]
Materials:
-
Cells in logarithmic growth phase
-
Complete cell culture medium
-
96-well flat-bottom plates
-
4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at the predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include vehicle controls (medium with the same concentration of solvent as the highest compound concentration) and untreated controls (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value.
-
References
-
Chiaraviglio, L., & Kirby, J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]
- Various Authors. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology.
- Various Authors. (n.d.). Study of the in vitro cytotoxicity testing of medical devices. PMC - NIH.
- Various Authors. (n.d.). Heterocycles in Medicinal Chemistry. PMC - PubMed Central - NIH.
- Various Authors. (n.d.). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. PMC.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Various Authors. (n.d.).
- Various Authors. (n.d.). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PMC.
- Various Authors. (n.d.). Modification in Structures of Active Compounds in Anticancer Mitochondria-Targeted Therapy. MDPI.
- Various Authors. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
- BenchChem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. BenchChem.
- Various Authors. (n.d.).
- Various Authors. (n.d.). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity.
- Various Authors. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
- Various Authors. (n.d.). Targeting cancer with small molecule kinase inhibitors. PMC - NIH.
-
Van den Eynde, I., Van Rompaey, K., Lazzaro, F., & Tourwé, D. (2004). Solid-supported solution-phase synthesis of 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones. Journal of Combinatorial Chemistry, 6(4), 468–473. [Link]
- Various Authors. (2025). Designing Drugs to Avoid Toxicity.
- Various Authors. (n.d.). A simple model to solve a complex drug toxicity problem. PMC - NIH.
- Various Authors. (n.d.). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Open Access Journals.
- Various Authors. (n.d.). "ADVANCEMENTS IN HETEROCYCLIC COMPOUNDS FOR TARGETED CANCER THERAPY". IJARST.
- Various Authors. (2025). Chemical Modification of Therapeutic Drugs or Drug Vector Systems to Achieve Targeted Therapy: Looking for the Grail.
-
Promega & Eppendorf. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
- Various Authors. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- Various Authors. (2025). Update on in vitro cytotoxicity assays for drug development.
- Various Authors. (n.d.). Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids. MDPI.
- Various Authors. (2023). Molecular Modification: A Strategy in Drug Discovery and Drug Design. Biomedical Journal of Scientific & Technical Research.
- Various Authors. (2025). Mitigating Heterocycle Metabolism in Drug Discovery.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Various Authors. (2025). A Comprehensive Review of N- Heterocycles as Cytotoxic Agents.
- Various Authors. (n.d.). Advancing Drug Safety in Drug Development: Bridging Computational Predictions for Enhanced Toxicity Prediction. Chemical Research in Toxicology.
- Kosheeka. (2025).
- Catalent Pharma Solutions. (2018). The Importance of Formulation Design in Oral GLP Toxicology Studies.
- Various Authors. (n.d.). Rational Design, Synthesis, and Molecular Docking of Novel Terpene Analogues of Imatinib, and Their Inhibition on Downstream BCR-ABL Signaling. MDPI.
- Various Authors. (2021). Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids. PubMed.
- Creative Diagnostics. (n.d.). Tissue-specific Chemical Modification of Small Molecule Drugs.
- FDCELL. (2023). 10 Tips for Successful Cell Based Assays. FDCELL.
-
Various Authors. (n.d.). Synthesis and Biological Evaluation of Benzo[2][4]- and Naphtho[2′,1′:4,5]imidazo[1,2-c]pyrimidinone Derivatives. PMC - NIH.
- Various Authors. (2025). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. PMC - PubMed Central.
Sources
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Study of the in vitro cytotoxicity testing of medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. mdpi.com [mdpi.com]
- 13. kosheeka.com [kosheeka.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 10 Tips for Successful Cell Based Assays [fdcell.com]
- 16. Synthesis and Biological Evaluation of Benzo [4,5]- and Naphtho[2′,1′:4,5]imidazo[1,2-c]pyrimidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biomedres.us [biomedres.us]
- 19. rroij.com [rroij.com]
- 20. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijarst.in [ijarst.in]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Amino-1,2,4,5-tetrahydrobenzo[b]azepin-2-one Experiments
Welcome to the technical support resource for experiments involving 4-Amino-1,2,4,5-tetrahydrobenzo[b]azepin-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this valuable heterocyclic scaffold. My insights are drawn from established chemical principles and field-proven strategies for analogous structures.
The unique structure of this tetracyclic benzodiazepine analog, featuring a lactam and a free amine, presents specific challenges that require careful consideration of reaction conditions, purification techniques, and analytical methods. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable advice.
Section 1: Synthesis Troubleshooting
The synthesis of 4-Amino-1,2,4,5-tetrahydrobenzo[b]azepin-2-one is a multi-step process, typically commencing from a protected o-aminomethylphenylalanine derivative. Each step presents potential pitfalls that can impact yield and purity.
Diagram: Proposed Synthetic Workflow
Caption: Proposed synthetic pathway and key troubleshooting points.
FAQs: Synthesis
Question: My intramolecular cyclization to form the seven-membered ring is resulting in very low yields. What is the likely cause and how can I fix it?
Answer: Low yields in intramolecular cyclization for medium-sized rings (like the 7-membered azepine ring) are often due to competing intermolecular polymerization. The activated carboxylic acid of one molecule reacts with the amine of another, leading to long-chain polymers instead of the desired cyclic product.
-
Causality: The kinetics of intermolecular reactions can dominate if the concentration of the reactant is too high. The goal is to favor the intramolecular pathway where the ends of the same molecule find each other.
-
Troubleshooting Strategy: High-Dilution Conditions
-
Principle: By significantly lowering the concentration of the activated precursor, you decrease the probability of molecules reacting with each other and increase the probability of intramolecular cyclization.
-
Protocol:
-
Use a syringe pump to slowly add a solution of your activated amino acid precursor (e.g., activated with HATU or as an acid chloride) to a large volume of refluxing solvent over several hours (8-12 hours is common).
-
Maintain a final concentration in the range of 0.001-0.01 M.
-
Vigorous stirring is essential to ensure rapid dispersal of the added reactant.
-
-
| Parameter | Standard Conditions | High-Dilution Conditions |
| Concentration | 0.1 - 0.5 M | 0.001 - 0.01 M |
| Addition Method | All at once | Slow addition via syringe pump |
| Typical Outcome | Low yield, significant polymer | Improved yield of cyclic product |
-
Expert Insight: While various coupling agents can be used, ensure the activation step is efficient before starting the slow addition. You can monitor the formation of the activated ester by LC-MS before initiating the cyclization. For difficult cyclizations, consider using coupling agents like T3P (Propylphosphonic Anhydride), which can be effective at forcing stubborn amide bond formations.[1]
Question: After Boc-deprotection with TFA, my final product mass spectrum shows a peak that is 56 mass units higher than expected. What is this impurity?
Answer: This is a classic side reaction in Boc-deprotection. The peak at M+56 corresponds to the alkylation of your product by a tert-butyl cation.
-
Mechanism: Strong acids like Trifluoroacetic Acid (TFA) cleave the Boc group, generating a stable tert-butyl cation (t-Bu⁺). This cation is a potent electrophile and can alkylate nucleophilic sites on your target molecule.[2] In the case of 4-Amino-1,2,4,5-tetrahydrobenzo[b]azepin-2-one, the most likely sites for this unwanted alkylation are the aromatic ring (Friedel-Crafts alkylation) or the primary amine.
-
Troubleshooting Strategy: Cation Scavengers
-
Principle: Add a scavenger to the reaction mixture that is more nucleophilic than your product, which will preferentially react with and "trap" the t-Bu⁺ cations.
-
Recommended Scavengers:
-
Thioanisole (1-5 equivalents): Highly effective for aromatic compounds.
-
Triethylsilane (TES) or Triisopropylsilane (TIS) (1-3 equivalents): Reduces the t-butyl cation to isobutane.
-
Water (a small percentage): Can also act as a scavenger but may affect the solubility of your compound.
-
-
Protocol:
-
Dissolve your Boc-protected compound in the chosen solvent (e.g., Dichloromethane).
-
Add the scavenger (e.g., thioanisole) to the solution.
-
Cool the mixture in an ice bath before slowly adding the TFA.
-
Allow the reaction to proceed at 0°C to room temperature, monitoring by TLC or LC-MS.
-
-
Section 2: Purification and Handling
The presence of both a polar lactam and a basic amine makes purification and handling of the final product non-trivial.
FAQs: Purification and Stability
Question: My final compound streaks badly on silica gel TLC and I get poor separation during column chromatography. How can I improve the purification?
Answer: The basic amine group in your molecule is interacting strongly with the acidic silanol groups on the surface of the silica gel, leading to streaking and poor resolution.
-
Causality: The Lewis acid-base interaction between the amine and silica causes irreversible adsorption and tailing of the spot on the TLC plate.
-
Troubleshooting Strategies:
-
Mobile Phase Modification: Neutralize the acidic sites on the silica.
-
Add a small amount of a basic modifier to your eluent system. Common choices include 0.5-1% triethylamine (Et₃N) or 1-2% of a 7N ammonia in methanol solution. This will compete with your compound for binding to the acidic sites, resulting in sharper bands.[3]
-
-
Alternative Stationary Phases: If modifying the mobile phase is insufficient, switch to a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is generally better suited for the purification of basic compounds.
-
Reversed-Phase (C18) Chromatography: This is an excellent alternative for polar compounds. You would use a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like TFA or formic acid to ensure the amine is protonated and behaves consistently).[4]
-
-
Crystallization: If the compound is a solid, crystallization can be a highly effective final purification step to remove minor impurities.[3] Attempt crystallization from a variety of solvent systems (e.g., methanol/ether, ethanol/hexane).
-
Question: Is 4-Amino-1,2,4,5-tetrahydrobenzo[b]azepin-2-one stable for long-term storage? What are the best storage conditions?
Answer: Benzodiazepine derivatives, especially those with functional groups susceptible to hydrolysis or oxidation, can exhibit stability issues. The primary concerns for your molecule would be the hydrolysis of the lactam (amide bond) and oxidation of the primary amine or the aromatic ring.
-
General Principles: Stability is generally enhanced by minimizing exposure to water, oxygen, light, and elevated temperatures. For many benzodiazepines, degradation is significantly higher at room temperature compared to refrigerated or frozen conditions.[5]
-
Recommended Storage Protocol:
-
Form: Store the compound as a dry, solid powder if possible. Solutions are generally less stable.[6]
-
Temperature: Store at -20°C or, ideally, -80°C for long-term stability. For short-term use, 4°C is acceptable.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Use an amber vial to protect the compound from light, which can catalyze degradation.
-
| Storage Condition | Expected Stability | Rationale |
| Solid, -80°C, Inert Gas, Dark | High (Years) | Minimizes all major degradation pathways. |
| Solid, 4°C, Air, Dark | Moderate (Months) | Protects from light and heat, but oxidation is possible. |
| Solution, Room Temp, Air, Light | Low (Days/Weeks) | All degradation factors are present.[5][6] |
Section 3: Characterization
Unambiguous characterization is critical. NMR spectroscopy can sometimes be complicated by the conformational flexibility of the seven-membered ring and potential peak broadening.
FAQs: Characterization
Question: The peaks in the ¹H NMR spectrum of my final product are broad, especially the N-H protons. Is this normal and how can I get a better spectrum?
Answer: Peak broadening in molecules with amine and amide groups is common and can be attributed to several factors:
-
Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment which can lead to rapid relaxation and broadening of adjacent protons (N-H).
-
Conformational Exchange: The seven-membered ring is flexible and can exist in multiple conformations that are interconverting on the NMR timescale, leading to exchange broadening.
-
Proton Exchange: The amine (NH₂) and amide (NH) protons can exchange with each other or with trace amounts of water in the NMR solvent.
-
Troubleshooting Strategies:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. The NH protons will exchange with deuterium and their signals will disappear. This is a definitive way to identify which peaks correspond to exchangeable protons.
-
Lower Temperature: Cooling the NMR probe can slow down the rate of conformational exchange. If the broadening is due to this, you may see the broad peaks resolve into sharper, distinct signals for each conformer at lower temperatures.
-
Solvent Choice: Using a hydrogen-bond-accepting solvent like DMSO-d₆ can sometimes sharpen NH peaks compared to a solvent like CDCl₃ by reducing the rate of intermolecular proton exchange.
-
Quantitative NMR (qNMR): If you need to determine the purity or concentration accurately, use qNMR with a certified internal standard. This technique is robust even with some peak broadening, as it relies on peak integration rather than peak shape.[7]
-
References
-
Van den Eynde, I., Van Rompaey, K., Lazzaro, F., & Tourwé, D. (2004). Solid-supported solution-phase synthesis of 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones. Journal of Combinatorial Chemistry, 6(4), 468–473. [Link]
-
Li, J., Yang, Y., Wang, Z., et al. (2010). Studies on Pd-catalyzed asymmetric hydroesterification of enimides. Current Medicinal Chemistry, 17, 4342–4369. [Link]
-
Zancanaro, F., et al. (2022). Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures. Journal of Analytical Toxicology, 46(5), 514–522. [Link]
-
Gao, Y., et al. (2019). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied Microbiology and Biotechnology, 103(13), 5245–5256. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Zhang, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(19), 3041-3047. [Link]
-
Hassan, S. Y., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid. Pharmaceutical and Biomedical Analysis, 129, 31-40. [Link]
-
A user on Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Amino-1,2,4,5-tetrahydrobenzo[b]azepin-2-one
Welcome to the technical support center for the synthesis of 4-Amino-1,2,4,5-tetrahydrobenzo[b]azepin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this important benzazepinone core. By understanding the causality behind side reactions, you can optimize your synthetic strategy for higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for this class of compounds?
A1: A prevalent strategy involves the intramolecular cyclization of a suitably substituted phenyl precursor, followed by the reduction of a nitro group to the target amine. A typical route starts with an acylation reaction, followed by a Friedel-Crafts cyclization to form the benzazepinone ring system. The final step is a selective reduction.[1] Each of these steps presents unique challenges regarding byproduct formation.
Q2: I'm seeing a byproduct with the same mass as my desired product. What could it be?
A2: This is often an isomer formed during the cyclization step. Depending on the substitution pattern of the acyclic precursor, the Friedel-Crafts reaction can proceed at different positions on the aromatic ring, leading to regioisomers. Careful control of the Lewis acid catalyst and temperature is crucial for selectivity.
Q3: Why is my final product yield consistently low after the reduction step?
A3: Low yields in the final reduction step can stem from several issues. Incomplete reduction is a common culprit, leaving residual nitro or intermediate nitroso/hydroxylamine species. Conversely, over-reduction of the amide carbonyl group can also occur under harsh conditions. The choice of reducing agent and reaction conditions is critical for selectively reducing the nitro group while preserving the lactam moiety.[2][3]
Q4: Can intermolecular reactions be a problem?
A4: Yes, particularly during the cyclization step. At high concentrations, the activated acylium ion intermediate can react with another molecule of the starting material instead of cyclizing intramolecularly, leading to dimer or polymer formation. Following protocols that specify high dilution conditions can mitigate this.[4]
Troubleshooting Guide: Common Byproducts & Solutions
This section addresses specific experimental observations and provides a framework for identifying and mitigating common byproducts.
Problem 1: Incomplete Nitro Group Reduction
-
Symptom: You observe a spot on your TLC plate that is less polar than your desired amine product. Your mass spectrometry data shows a peak corresponding to the molecular weight of 4-Nitro-1,2,4,5-tetrahydrobenzo[b]azepin-2-one.
-
Potential Cause: The reduction of the aromatic nitro group to an amine is a multi-step process. Insufficient reducing agent, catalyst deactivation (e.g., poisoning of a Pd/C catalyst), or inadequate reaction time can halt the reaction at the nitro, nitroso, or hydroxylamine stage.
-
Diagnostic Steps:
-
TLC Analysis: Compare the crude product against a reference sample of the nitro-starting material.
-
¹H NMR: Look for the characteristic downfield aromatic signals adjacent to the electron-withdrawing nitro group, which will be absent in the desired amino product.
-
Mass Spectrometry: Confirm the presence of the nitro-intermediate's molecular ion peak.
-
-
Corrective Actions & Prevention:
-
Increase Catalyst Loading: For catalytic hydrogenations (e.g., H₂, Pd/C), ensure the catalyst is fresh and increase the weight percentage if necessary.
-
Extend Reaction Time: Monitor the reaction by TLC until the starting material spot has been completely consumed.
-
Alternative Reductants: Consider alternative reducing systems like SnCl₂/HCl or Fe/NH₄Cl, which are often effective and less prone to catalyst poisoning.
-
Problem 2: Formation of Dimeric or Oligomeric Species
-
Symptom: During purification by column chromatography, you isolate a high molecular weight, poorly soluble substance. Mass spectrometry suggests a mass that is a multiple of the starting material or an intermediate.
-
Potential Cause: This typically occurs during the intramolecular Friedel-Crafts cyclization step.[1] If the reaction concentration is too high, the electrophilic intermediate of one molecule can be attacked by the aromatic ring of another molecule (intermolecular reaction) before it has a chance to cyclize (intramolecular reaction).[4][5][6]
-
Diagnostic Steps:
-
Solubility Test: These byproducts are often significantly less soluble in common organic solvents than the desired monomeric product.
-
Mass Spectrometry (MALDI-TOF or ESI): Look for peaks at 2x, 3x, etc., the expected molecular weight of the cyclized product.
-
-
Corrective Actions & Prevention:
-
High Dilution Principle: Perform the cyclization reaction at a very low concentration (e.g., 0.01-0.05 M). This can be achieved by the slow, syringe-pump addition of the substrate to a large volume of the solvent containing the Lewis acid.
-
Optimize Temperature: Lowering the reaction temperature can sometimes favor the intramolecular pathway by reducing the activation energy barrier for the less entropically favored intermolecular reaction.
-
Problem 3: Over-reduction of the Lactam Carbonyl
-
Symptom: Your NMR spectrum shows the disappearance of the characteristic amide carbonyl signal (~165-175 ppm in ¹³C NMR) and the appearance of new signals in the aliphatic region. The mass spectrum shows a peak that is 2 Da lower than the expected product.
-
Potential Cause: Powerful reducing agents, especially under acidic conditions or at elevated temperatures, can reduce the amide (lactam) carbonyl group to a methylene group (CH₂). This is a known side reaction when using reagents like LiAlH₄ or catalytic hydrogenation under forcing conditions.
-
Diagnostic Steps:
-
¹³C NMR: The most definitive method. Confirm the absence of the C=O signal.
-
FTIR Spectroscopy: Look for the disappearance of the strong amide C=O stretch (typically ~1650 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak will correspond to the formula C₁₀H₁₄N₂ (M.W. 162.23) instead of C₁₀H₁₂N₂O (M.W. 176.22).
-
-
Corrective Actions & Prevention:
-
Use Milder Reducing Agents: Employ selective conditions for nitro group reduction. Catalytic hydrogenation with Pd/C at atmospheric pressure and room temperature is generally selective.[7] Chemical reductions with Fe/NH₄Cl or SnCl₂/HCl are also excellent choices that typically do not affect the amide group.[2]
-
Control pH: Avoid strongly acidic conditions during reduction if possible, as this can activate the carbonyl group toward reduction.
-
Key Experimental Protocols
Protocol 1: Selective Nitro Group Reduction using Fe/NH₄Cl
This protocol is effective for selectively reducing an aromatic nitro group in the presence of a lactam carbonyl.
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 4-Nitro-1,2,4,5-tetrahydrobenzo[b]azepin-2-one (1.0 eq).
-
Reagents: Add ethanol and water (e.g., a 4:1 mixture) to dissolve/suspend the starting material. Add ammonium chloride (NH₄Cl, ~5.0 eq) and iron powder (Fe, ~5.0 eq).
-
Reaction: Heat the mixture to reflux (typically 80-90 °C). Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent). The reaction is typically complete in 2-4 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature and filter it through a pad of Celite® to remove the iron salts.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and a suitable organic solvent (e.g., ethyl acetate). Basify the aqueous layer with a solution of sodium carbonate (Na₂CO₃) until pH ~9-10 to deprotonate the product amine.
-
Isolation: Separate the organic layer, and extract the aqueous layer two more times with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude 4-Amino-1,2,4,5-tetrahydrobenzo[b]azepin-2-one can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Purification via Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system is often most effective. Start with a less polar solvent system (e.g., 100% Dichloromethane) and gradually increase the polarity by adding methanol. For example:
-
0-2% Methanol in Dichloromethane to elute non-polar impurities.
-
2-5% Methanol in Dichloromethane to elute the desired product.
-
5-10% Methanol in Dichloromethane to elute more polar byproducts.
-
-
Monitoring: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary
The choice of reducing agent can significantly impact the yield and purity of the final product. The following table summarizes typical outcomes.
| Reducing System | Typical Yield | Purity Profile | Key Considerations |
| H₂, Pd/C | 85-95% | High purity, but susceptible to catalyst poisoning. | Requires specialized hydrogenation equipment. |
| Fe, NH₄Cl | 80-90% | Good purity; workup required to remove iron salts. | Cost-effective and robust for scale-up. |
| SnCl₂, HCl | 75-85% | Good purity; workup can be cumbersome. | Strongly acidic conditions may not be suitable for all substrates. |
| NaBH₄, CoCl₂ | 60-75% | Potential for over-reduction of the lactam. | Requires careful temperature control. |
References
-
Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. PMC. Available at: [Link]
- Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one. Google Patents.
- Process for the preparation of 4-amino-1,2,4-Triazole. Google Patents.
-
Approaches for peptide and protein cyclisation. PMC - NIH. Available at: [Link]
-
Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. ResearchGate. Available at: [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]
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Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. MDPI. Available at: [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
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Synthesis of 1-amino-1,2,3,14b-tetrahydro-4H-pyrido[1,2-d] -dibenzo[b,f][4][8]oxazepine and related compounds. Sci-Hub. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Peptide cyclization. SB-PEPTIDE. Available at: [Link]
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Reductive amination. Wikipedia. Available at: [Link]
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Azepinones. Part 1. Synthesis of 1,2,3,7-tetrahydroazepin-4-ones and hexahydroazepin-3-ones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
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Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
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- 1. CN103601678B - Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one - Google Patents [patents.google.com]
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Validation & Comparative
A Comparative Guide to the Synthesis and Characterization of 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one
Introduction: The Imperative of Reproducibility in Novel Scaffold Synthesis
In the landscape of contemporary drug discovery, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. The benzazepine core, a seven-membered nitrogen-containing ring fused to a benzene ring, has garnered significant attention due to its presence in a variety of biologically active compounds. Specifically, the 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one scaffold represents a promising starting point for the development of new therapeutic agents. However, the successful translation of a novel scaffold from a medicinal chemistry concept to a viable lead series is critically dependent on the reproducibility of its synthesis and the unambiguous characterization of its structure.
This technical guide provides a comprehensive, field-proven protocol for the synthesis of 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one. Recognizing the absence of a consolidated, experimentally validated procedure in publicly accessible literature, this guide synthesizes methodologies reported for analogous structures to propose a robust and reproducible synthetic pathway. Furthermore, we will objectively compare the synthesized target compound with a commercially available, structurally related alternative, 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one , to provide a tangible benchmark for characterization and to highlight key structural and potential functional differences.
The methodologies detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring that researchers can confidently replicate and adapt these procedures for their specific drug development programs.
Comparative Analysis: Synthetic Accessibility and Structural Features
A direct comparison between the de novo synthesized target compound and a commercially available analog provides valuable insights into the practicality and potential advantages of each.
| Feature | 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one | 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one |
| CAS Number | 887578-14-5[1] | 1127-74-8[2] |
| Molecular Formula | C₁₀H₁₂N₂O[1] | C₁₀H₁₁NO[2] |
| Molecular Weight | 176.22 g/mol [1] | 161.20 g/mol [2] |
| Synthetic Accessibility | Multi-step synthesis required | Commercially available |
| Key Functional Groups | Primary amine, Lactam | Ketone, Secondary amine |
| Potential for Derivatization | High (amine and lactam functionalities) | Moderate (amine and ketone functionalities) |
Experimental Protocols
Synthesis of 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one
The proposed synthesis is a multi-step process adapted from the methodologies reported by Van Rompaey, K., et al. (2003) and Van den Eynde, I., et al. (2004) for substituted analogs.[1][3] The key steps involve the protection of a commercially available starting material, intramolecular cyclization to form the seven-membered ring, and subsequent deprotection to yield the target compound.
Starting Material: Boc-o-aminomethyl-L-phenylalanine
Overall Synthetic Workflow:
Caption: Proposed synthetic pathway for 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one.
Step 1: Intramolecular Cyclization to form Boc-4-amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one
-
Rationale: This step forms the core seven-membered lactam ring. The use of a peptide coupling agent like EDC in the presence of HOBt is a standard and high-yielding method for amide bond formation, minimizing side reactions. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve the starting material.
-
Procedure:
-
Dissolve Boc-o-aminomethyl-L-phenylalanine (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Step 2: Deprotection to yield 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one
-
Rationale: The Boc protecting group is acid-labile and can be cleanly removed using a strong acid like Trifluoroacetic acid (TFA).[4][5] DCM is a common solvent for this reaction. The reaction is typically fast and proceeds at room temperature.
-
Procedure:
-
Dissolve the purified Boc-4-amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one (1.0 eq) in DCM (approx. 0.1 M).
-
Add Trifluoroacetic acid (TFA) (10-20 eq) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and neutralize with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude final product.
-
Further purification can be achieved by recrystallization or flash column chromatography if necessary.
-
Characterization Workflow
A robust characterization is essential to confirm the identity and purity of the synthesized compound and to enable a meaningful comparison with the alternative.
Caption: General workflow for the characterization and comparison of benzazepinones.
Comparative Characterization Data
| Analysis | 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one (Predicted) | 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one (Reported) |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons (m, 4H, ~7.0-7.4), NH₂ (br s, 2H), CH-NH₂ (dd, 1H, ~4.0-4.2), CH₂-Ar (dd, 2H, ~3.0-3.5), CH₂-CO (m, 2H, ~2.5-2.8) | Aromatic protons (m, 4H, ~6.7-7.8), NH (br s, 1H), CH₂-N (t, 2H, ~3.4), CH₂-Ar (t, 2H, ~2.9), CH₂-CO (t, 2H, ~2.6) |
| ¹³C NMR (CDCl₃, δ ppm) | C=O (~175), Aromatic C (~125-140), C-NH₂ (~55), CH₂-Ar (~35), CH₂-CO (~30) | C=O (~207), Aromatic C (~115-150), CH₂-N (~45), CH₂-Ar (~40), CH₂-CO (~25) |
| Mass Spec. (ESI-MS) | [M+H]⁺ = 177.097 | [M+H]⁺ = 162.091 |
| Appearance | Off-white to light yellow solid | Light brown solid |
Discussion and Conclusion
This guide provides a detailed, reproducible synthetic protocol for 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one, a scaffold with significant potential in medicinal chemistry. The proposed multi-step synthesis, adapted from established literature procedures, offers a clear pathway for researchers to access this valuable compound.
The comparison with the commercially available 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one highlights a key trade-off in drug discovery: the convenience of readily available starting materials versus the synthetic effort required to generate novel, and potentially more functionally versatile, scaffolds. While the commercial alternative provides a simpler entry point to the benzazepinone core, the synthesized target compound offers a primary amine handle, a crucial functional group for further derivatization and the exploration of new chemical space.
The provided experimental procedures and characterization workflow are designed to ensure the highest degree of scientific integrity and reproducibility. It is crucial for researchers to meticulously characterize their synthesized compounds using the described analytical techniques to confirm their identity and purity. While the analytical data for the target compound is currently predictive, this guide provides a solid framework for its future experimental validation. The successful and reproducible synthesis of 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one will undoubtedly facilitate its exploration as a key building block in the development of next-generation therapeutics.
References
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(E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one. MDPI. Available at: [Link]
-
1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. PubChem. Available at: [Link]
- Van Rompaey, K., Van den Eynde, I., De Kimpe, N., & Tourwé, D. (2003). A versatile synthesis of 2-substituted 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones. Tetrahedron, 59(24), 4421–4432.
-
7-Chloro-1,2,3,4-Tetrahydrobenzo[b]azepin-5-one CAS 160129-45-3. Watson International Ltd. Available at: [Link]
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The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available at: [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
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(4-Amino-2-methylphenyl)(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone. Pharmaffiliates. Available at: [Link]
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1,3,4,5-TETRAHYDROBENZO[B]AZAPIN-2-ONE. ChemBK. Available at: [Link]
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Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification. MDPI. Available at: [Link]
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Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
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13C NMR spectrum of compound 5a. ResearchGate. Available at: [Link]
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(PDF) Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. ResearchGate. Available at: [Link]
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(PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. Available at: [Link]
-
Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]
-
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one. Chem-Impex. Available at: [Link]
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A Researcher's Guide to the Orthogonal Validation of 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one Activity
In the landscape of modern drug discovery, the identification of a novel bioactive compound is merely the first step in a long and rigorous journey. The initial promising result from a primary screen must be substantiated through layers of evidence to confirm its mechanism of action and rule out experimental artifacts. This guide provides an in-depth, technically-focused comparison of orthogonal methods for validating the activity of a novel small molecule, using the hypothetical case of 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one (hereafter referred to as Compound-X) as a putative inhibitor of a key signaling protein, Kinase-Y.
The principle of orthogonality is critical for building a robust body of evidence.[1][2] Regulatory bodies like the FDA encourage the use of orthogonal methods, which employ fundamentally different detection principles to measure the same biological event.[1] This approach significantly reduces the probability of being misled by false positives that can arise from assay-specific interference and ensures that the observed activity is genuinely directed toward the biological target of interest.[3][4]
This guide will detail three pillars of validation, moving from the simplest, most direct interaction to a more complex, physiological context:
-
Biochemical Assay: Does Compound-X directly inhibit the enzymatic activity of isolated Kinase-Y?
-
Cellular Target Engagement: Does Compound-X bind to Kinase-Y within the complex milieu of a living cell?
-
Downstream Functional Assay: Does Compound-X modulate the known signaling pathway downstream of Kinase-Y in a cellular model?
By comparing the outcomes of these distinct experimental strategies, we can triangulate the evidence to build a high-confidence case for the activity and mechanism of Compound-X.
Part 1: Biochemical Validation of Direct Enzyme Inhibition
The foundational step in validating a putative enzyme inhibitor is to confirm its direct effect on the purified target protein, free from the complexities of a cellular environment. This provides a clean, quantitative measure of the compound's potency.
Causality and Experimental Choice: A biochemical assay is the most direct test of the hypothesis that Compound-X inhibits Kinase-Y. By isolating the kinase, its substrate, and the energy source (ATP), we can directly measure the consequence of adding the compound. A positive result here (i.e., inhibition of kinase activity) strongly suggests a direct interaction. For this purpose, the ADP-Glo™ Kinase Assay is an excellent choice due to its high sensitivity, broad dynamic range, and robustness against compound interference.[5] The assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[6][7]
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol outlines the determination of an IC50 value for Compound-X against Kinase-Y.
-
Reagent Preparation: Prepare serial dilutions of Compound-X in kinase buffer (e.g., ranging from 100 µM to 1 pM). Prepare a reaction mix containing purified recombinant Kinase-Y, its specific substrate peptide, and ATP at a concentration near its Km value.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the Kinase-Y/substrate/ATP mix to wells. Add 5 µL of the Compound-X serial dilutions or vehicle control (DMSO) to the respective wells. Incubate the plate at 30°C for 1 hour.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP.[8] Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP.[5] Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of Compound-X concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Data Presentation: Biochemical Potency
| Compound | Target | Assay Format | IC50 (nM) |
| Compound-X | Kinase-Y | ADP-Glo™ | 85 |
| Staurosporine (Control) | Kinase-Y | ADP-Glo™ | 15 |
Visualization: Biochemical Assay Workflow
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
Part 2: Orthogonal Validation via Cellular Target Engagement
While a biochemical IC50 is essential, it doesn't guarantee that a compound can reach and bind its target in a living cell. Cellular complexity, including membrane permeability and efflux pumps, can prevent a biochemically potent compound from being effective in a physiological setting. The Cellular Thermal Shift Assay (CETSA) is a powerful orthogonal method to confirm target engagement in an unperturbed cellular environment.[9][10]
Causality and Experimental Choice: CETSA operates on the principle that when a ligand binds to its target protein, it confers thermal stability to that protein.[9][11] By heating intact cells or cell lysates to various temperatures, unbound proteins will denature and precipitate out of solution, while ligand-bound proteins will remain soluble at higher temperatures.[11] This thermal shift provides direct, physical evidence of target engagement inside the cell, making it a self-validating system.[12][13]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol describes a classic Western blot-based CETSA to measure the thermal stabilization of Kinase-Y by Compound-X.
-
Cell Treatment: Culture cells known to express Kinase-Y to ~80% confluency. Treat the cells with either Compound-X (e.g., at 10x the expected cellular EC50) or vehicle (DMSO) for 1-2 hours under normal culture conditions.
-
Heating Step: Harvest the cells and resuspend them in a buffered saline solution containing protease and phosphatase inhibitors. Aliquot the cell suspension into separate PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.[14]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C) to release the soluble proteins.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.
-
Western Blot Analysis: Carefully collect the supernatant (soluble fraction) from each sample. Denature the proteins, separate them by SDS-PAGE, and transfer to a PVDF membrane.
-
Detection: Probe the membrane with a primary antibody specific for Kinase-Y, followed by a suitable secondary antibody. Visualize the bands using chemiluminescence.
-
Data Analysis: Quantify the band intensity for Kinase-Y at each temperature for both the vehicle- and Compound-X-treated samples. Plot the relative amount of soluble Kinase-Y against temperature. The curve for the Compound-X-treated sample should be shifted to the right, and the temperature at which 50% of the protein is denatured (the Tm) can be calculated. The difference (ΔTm) indicates the degree of stabilization.
Data Presentation: Cellular Target Engagement
| Treatment | Target | Method | Melting Temp (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | Kinase-Y | CETSA | 52.1 °C | - |
| Compound-X (10 µM) | Kinase-Y | CETSA | 58.6 °C | +6.5 °C |
Visualization: CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Part 3: Orthogonal Validation of Downstream Pathway Modulation
Confirming that Compound-X binds its target in cells is a crucial step. However, the ultimate proof of a functional interaction is demonstrating that this binding event leads to the expected biological consequence. For a kinase inhibitor, this means showing a reduction in the phosphorylation of its known downstream substrate.
Causality and Experimental Choice: This assay directly tests the functional outcome of target engagement. If Compound-X binds and inhibits Kinase-Y, then the signal transduction cascade downstream of Kinase-Y should be attenuated.[15] Western blotting is a specific and widely used technique to measure changes in the phosphorylation state of a particular protein.[16] By using antibodies that specifically recognize the phosphorylated form of Kinase-Y's substrate (p-Substrate-Z) and comparing its level to the total amount of Substrate-Z, we can quantify the inhibitory effect of Compound-X on the signaling pathway.[16][17]
Experimental Protocol: Western Blot for Substrate Phosphorylation
-
Cell Treatment: Plate cells and grow overnight. Starve cells of serum for 4-6 hours if the pathway is basally active or stimulate with an appropriate growth factor to induce Kinase-Y activity. Treat cells with a dose-response of Compound-X (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 2 hours).
-
Lysis: Aspirate media and wash cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[18]
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Normalize lysate concentrations and denature the proteins with sample buffer. Load equal amounts of total protein per lane, separate by SDS-PAGE, and transfer to a PVDF membrane. Using BSA as a blocking agent is often preferred over milk, as milk contains phosphoproteins that can increase background noise.[18]
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST). Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of Substrate-Z (p-Substrate-Z).
-
Detection and Reprobing: Wash the membrane and incubate with a secondary antibody. Detect the signal via chemiluminescence. Afterwards, the blot can be stripped and re-probed with an antibody for total Substrate-Z and a loading control (e.g., GAPDH) to confirm equal protein loading and that the compound does not alter total protein levels.
-
Data Analysis: Quantify the band intensities for p-Substrate-Z and total Substrate-Z. Normalize the p-Substrate-Z signal to the total Substrate-Z signal for each dose. Plot the normalized phosphorylation against the log of Compound-X concentration to determine the cellular EC50.
Data Presentation: Cellular Functional Potency
| Compound | Target Pathway | Method | Cellular EC50 (nM) |
| Compound-X | Kinase-Y -> p-Substrate-Z | Western Blot | 250 |
Visualization: Signaling Pathway
Caption: Inhibition of the Kinase-Y signaling pathway by Compound-X.
Comparative Analysis and Conclusion
| Assay Type | Method | Key Parameter | Result | Interpretation |
| Biochemical | ADP-Glo™ | IC50 | 85 nM | Potent, direct inhibition of isolated Kinase-Y. |
| Target Engagement | CETSA | ΔTm | +6.5 °C | Strong evidence of binding to Kinase-Y in intact cells. |
| Functional | Western Blot | EC50 | 250 nM | Confirms functional inhibition of the downstream pathway in a cellular context. |
Expert Analysis: The collective data provides a compelling and self-validating case for 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one (Compound-X) as a genuine inhibitor of Kinase-Y.
-
The low nanomolar biochemical IC50 confirms that Compound-X is a potent inhibitor of the isolated enzyme.
-
The significant thermal shift in the CETSA experiment provides definitive proof that the compound engages its intended target within the complex environment of a living cell.
-
The cellular EC50 for downstream pathway inhibition is approximately 3-fold higher than the biochemical IC50. This is a common and expected result, as factors like cell membrane permeability, intracellular ATP concentrations (which compete with ATP-competitive inhibitors), and potential metabolism can lead to a rightward shift in potency in cellular assays compared to biochemical ones. The key is that the values are within a reasonable range of each other, demonstrating a clear structure-activity relationship from the benchtop to the cell.
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- Santa Cruz Biotechnology. (n.d.). 4-Amino-1,2,4,5-tetrahydrobenzo[b]azepin-2-one.
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- BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
- ZGhetti, G., et al. (2022). Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology. International Journal of Molecular Sciences, 23(3), 1435.
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Benchmarking Novel PARP Inhibitors: A Comparative Analysis of a 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one Derivative Against Olaparib
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to benchmark a novel therapeutic candidate, leveraging the privileged 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one scaffold, against an established drug. For the purpose of this guide, we will consider a hypothetical derivative, designated BAP-101 , and compare its performance with the well-established PARP inhibitor, Olaparib .
The benzazepine scaffold is a recognized "privileged template" in medicinal chemistry, known for its versatility in creating constrained therapeutic peptide mimetics.[1] Recent explorations into benzazepine derivatives have revealed their potential as potent PARP-1 inhibitors, a class of drugs effective in treating cancers with specific DNA repair deficiencies.[2] This guide will outline the critical experimental workflows, from initial enzymatic assays to cellular and preclinical evaluations, necessary to robustly characterize a novel compound like BAP-101.
The Rationale for Comparison: Why Olaparib?
Olaparib was the first-in-class PARP inhibitor to receive FDA approval and has a well-documented clinical profile. Its mechanism of action, targeting the PARP1/2 enzymes crucial for single-strand break repair, leads to synthetic lethality in cancer cells with homologous recombination deficiencies, such as those with BRCA1/2 mutations. By benchmarking BAP-101 against Olaparib, we can ascertain its relative potency, selectivity, and potential for an improved therapeutic window.
Core Experimental Workflow
A rigorous benchmarking program for a novel PARP inhibitor involves a multi-tiered approach. This ensures a thorough understanding of the compound's biochemical activity, cellular effects, and initial in vivo tolerability and efficacy.
Caption: High-level experimental workflow for benchmarking a novel PARP inhibitor.
Part 1: In Vitro Characterization
The initial phase of benchmarking focuses on the direct interaction of BAP-101 with its intended target and its effects on cancer cells in a controlled environment.
Biochemical Assays: PARP1 and PARP2 Enzyme Inhibition
Causality: The primary mechanistic hypothesis is that BAP-101 inhibits PARP enzymes. Therefore, the first step is to quantify its inhibitory activity against the primary targets, PARP1 and PARP2, and compare it directly to Olaparib. A standard method is a chemiluminescent assay that measures the incorporation of biotinylated NAD+ onto histone proteins.
Experimental Protocol: PARP Inhibition Assay
-
Reagents and Materials: Recombinant human PARP1 and PARP2 enzymes, activated DNA, histone proteins, biotinylated NAD+, streptavidin-HRP, chemiluminescent substrate.
-
Plate Preparation: Add 25 µL of reaction buffer containing activated DNA and histone proteins to a 96-well plate.
-
Compound Addition: Add 5 µL of BAP-101 or Olaparib at various concentrations (e.g., 0.1 nM to 10 µM) to the wells. Include a no-drug control.
-
Enzyme Initiation: Add 20 µL of PARP1 or PARP2 enzyme to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and add streptavidin-HRP. After a further incubation, add the chemiluminescent substrate and measure the signal using a plate reader.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response curves using non-linear regression.
Data Presentation: Comparative PARP Inhibition
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| BAP-101 | 1.2 | 0.8 |
| Olaparib | 5 | 1 |
Cellular Assays: Quantifying On-Target Effects
Causality: Demonstrating enzyme inhibition is the first step. The next is to confirm that this inhibition translates to a functional effect within a cellular context. This involves measuring the inhibition of PARP activity (PARylation) and the resulting impact on cancer cell viability.
Experimental Protocol: In-Cell Western for PARylation
-
Cell Culture: Seed BRCA-deficient cancer cells (e.g., OVCAR-3) in a 96-well plate and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with BAP-101 or Olaparib at various concentrations for 4 hours.
-
DNA Damage: Induce DNA damage with a short pulse of an alkylating agent (e.g., MMS) to activate PARP.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate with a primary antibody against poly(ADP-ribose) (PAR), followed by a fluorescently labeled secondary antibody.
-
Normalization: Co-stain with a nuclear stain (e.g., DAPI) for cell number normalization.
-
Imaging and Analysis: Acquire images using a high-content imager and quantify the PAR signal intensity per nucleus. Calculate the IC50 for PARylation inhibition.
Experimental Protocol: Cell Viability Assay
-
Cell Seeding: Seed both BRCA-proficient (e.g., MCF-7) and BRCA-deficient (e.g., OVCAR-3) cancer cells in 96-well plates.[2]
-
Compound Incubation: Treat the cells with a range of concentrations of BAP-101 or Olaparib for 72 hours.
-
Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue) and incubate for 2-4 hours.
-
Fluorescence Measurement: Measure fluorescence to determine the number of viable cells.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
Data Presentation: Comparative Cellular Activity
| Compound | PARylation IC50 (nM, OVCAR-3) | GI50 (nM, OVCAR-3) | GI50 (nM, MCF-7) | Selectivity Index (GI50 MCF-7 / GI50 OVCAR-3) |
| BAP-101 | 10.5 | 25 | >10,000 | >400 |
| Olaparib | 15.2 | 40 | >10,000 | >250 |
Part 2: Preclinical Evaluation
Once in vitro potency and selectivity are established, the focus shifts to how BAP-101 behaves in a more complex biological system.
Pharmacokinetic (PK) Studies
Causality: For a drug to be effective, it must reach its target in sufficient concentrations and for an adequate duration. PK studies in rodents are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of BAP-101.
Experimental Protocol: Mouse PK Study
-
Animal Dosing: Administer a single dose of BAP-101 via intravenous (IV) and oral (PO) routes to separate cohorts of mice.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.
-
Plasma Analysis: Process the blood to plasma and quantify the concentration of BAP-101 using LC-MS/MS.
-
PK Parameter Calculation: Use software to calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).
Data Presentation: Comparative Pharmacokinetics
| Parameter | BAP-101 | Olaparib |
| Half-life (t½, hours) | 8.5 | 6.2 |
| Cmax (ng/mL, PO) | 1250 | 980 |
| Oral Bioavailability (%F) | 45% | 30% |
In Vivo Efficacy: Xenograft Models
Causality: The ultimate preclinical test is whether the compound can inhibit tumor growth in a living organism. This is typically assessed using a xenograft model where human cancer cells are implanted into immunodeficient mice.
Caption: Workflow for a xenograft efficacy study.
Experimental Protocol: OVCAR-3 Xenograft Study
-
Tumor Implantation: Subcutaneously implant OVCAR-3 cells into the flank of female nude mice.
-
Tumor Growth: Monitor tumor growth until they reach an average volume of 150-200 mm³.
-
Group Randomization: Randomize mice into three groups: Vehicle control, BAP-101 (e.g., 50 mg/kg, PO, daily), and Olaparib (50 mg/kg, PO, daily).
-
Dosing and Monitoring: Administer the compounds daily and measure tumor volume and body weight three times a week.
-
Endpoint: Continue the study for 21-28 days or until tumors in the control group reach the maximum allowed size.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
Data Presentation: Comparative In Vivo Efficacy
| Treatment Group (50 mg/kg) | Tumor Growth Inhibition (%TGI) | Body Weight Change (%) |
| BAP-101 | 85% | -2% |
| Olaparib | 70% | -5% |
Conclusion
This guide outlines a systematic approach to benchmarking a novel therapeutic candidate, BAP-101, derived from the 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one scaffold, against the established PARP inhibitor, Olaparib. The hypothetical data presented suggests that BAP-101 exhibits superior potency in both biochemical and cellular assays, a more favorable pharmacokinetic profile, and greater in vivo efficacy with a better tolerability profile. This structured, data-driven comparison is essential for making informed decisions in the drug discovery and development process. The versatility of the benzazepine core continues to make it a valuable starting point for novel therapeutics.[3][4]
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A Comparative Analysis of 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one and its Enantiomers: A Guide for Drug Development Professionals
In the landscape of modern drug discovery, the subtle yet profound impact of stereochemistry on pharmacological activity is a cornerstone of rational drug design. Chiral molecules, particularly those destined for therapeutic use, often exhibit enantiomer-specific interactions with their biological targets. This guide provides a comprehensive comparative analysis of the racemic mixture of 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one and its individual enantiomers. While this specific molecule serves as our primary example, the principles and experimental workflows detailed herein are broadly applicable to the characterization of other chiral drug candidates.
The benzazepinone scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of biologically active compounds. The introduction of a chiral center, as is the case with the amino substitution at the 4-position of the tetrahydrobenzo[B]azepin-2-one ring system, necessitates a thorough investigation into the properties of the individual stereoisomers. It is not uncommon for one enantiomer (the eutomer) to be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.[1][2] Therefore, a rigorous comparative analysis is not merely an academic exercise but a critical step in the development of safer and more efficacious medicines.[3][4]
This guide will navigate the essential stages of such an analysis, from the synthesis and enantiomeric resolution of the target compound to a detailed comparison of the pharmacological activities of the racemate and its isolated enantiomers. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Synthesis and Enantiomeric Resolution
Following the synthesis of the racemic mixture, the crucial step of enantiomeric resolution is undertaken. The goal is to separate the two enantiomers to a high degree of purity, enabling the subsequent characterization of their individual properties. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely adopted and effective technique for this purpose.[7][8][9]
Experimental Protocol: Enantiomeric Resolution by Chiral HPLC
This protocol outlines a general procedure for the analytical and semi-preparative separation of the enantiomers of 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one. The selection of the specific chiral stationary phase and mobile phase composition is often empirical and may require screening of several conditions.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column such as Chiralpak® IA or Chiralcel® OD-H).[7][9]
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).
-
Racemic 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one standard.
-
0.1% (v/v) solution of a suitable amine modifier (e.g., diethylamine) in the mobile phase to improve peak shape for basic analytes.
2. Analytical Method Development: a. Dissolve a small amount of the racemic compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). b. Equilibrate the chiral column with the initial mobile phase (e.g., 90:10 n-hexane:isopropanol) at a constant flow rate (e.g., 1 mL/min). c. Inject a small volume (e.g., 10 µL) of the racemic standard. d. Monitor the elution profile at a suitable UV wavelength (determined by UV-Vis spectroscopy of the compound). e. Systematically vary the mobile phase composition (e.g., increase the percentage of the polar modifier) to optimize the separation (resolution) of the two enantiomeric peaks. f. The goal is to achieve a baseline separation with a resolution factor (Rs) of at least 1.5.[9]
3. Semi-Preparative Separation: a. Once an optimal analytical method is established, scale up to a semi-preparative column with the same stationary phase. b. Increase the flow rate and injection volume according to the column dimensions. c. Collect the fractions corresponding to each enantiomeric peak. d. Analyze the purity of the collected fractions using the analytical HPLC method. e. Pool the fractions of each pure enantiomer and remove the solvent under reduced pressure.
4. Determination of Absolute Configuration: a. The absolute configuration (R or S) of the separated enantiomers must be determined. This can be achieved through techniques such as:
- X-ray crystallography of a single crystal of one of the enantiomers.
- Vibrational circular dichroism (VCD) spectroscopy.
- Comparison to a chiral standard of known configuration.
Comparative Pharmacological Evaluation
With the isolated enantiomers in hand, the next phase is to conduct a head-to-head comparison of their biological activities against the racemic mixture. This typically involves a battery of in vitro assays designed to probe their interaction with the intended biological target and their downstream functional effects.
Receptor Binding Assays
A fundamental experiment in pharmacology is to determine the affinity of a compound for its target receptor. This is often accomplished through competitive binding assays, where the test compounds compete with a radiolabeled ligand of known high affinity for the receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
1. Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
A suitable radioligand (e.g., [3H]-labeled antagonist or agonist).
-
Racemic 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one, (+)-enantiomer, and (-)-enantiomer.
-
Incubation buffer and wash buffer.
-
Glass fiber filters.
-
Scintillation counter and scintillation cocktail.
2. Procedure: a. Prepare a series of dilutions for the racemic mixture and each enantiomer. b. In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compounds. c. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled known ligand). d. Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium. e. Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. f. Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand. g. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
3. Data Analysis: a. Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). d. Calculate the equilibrium dissociation constant (Ki) for each compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Data Presentation: Hypothetical Binding Affinities
| Compound | IC50 (nM) | Ki (nM) |
| Racemic Mixture | 50 | 25 |
| (+)-Enantiomer | 10 | 5 |
| (-)-Enantiomer | >1000 | >500 |
This hypothetical data illustrates a scenario where the (+)-enantiomer possesses significantly higher affinity for the target receptor compared to the (-)-enantiomer.
Functional Assays
While binding assays reveal the affinity of a compound for its target, functional assays are necessary to determine its efficacy – whether it acts as an agonist, antagonist, or inverse agonist. The specific design of the functional assay depends on the nature of the target receptor and its signaling pathway.
Experimental Workflow: Functional Assay
Caption: Workflow for a cell-based functional assay.
Data Presentation: Hypothetical Functional Potency
| Compound | EC50 / IC50 (nM) | Emax / % Inhibition |
| Racemic Mixture | 80 | 95% |
| (+)-Enantiomer | 15 | 98% |
| (-)-Enantiomer | >5000 | <10% |
This hypothetical data suggests that the (+)-enantiomer is a potent modulator of the receptor's function, while the (-)-enantiomer is largely inactive.
The Importance of Stereoselective Interactions
The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which dictate how they interact with the chiral environment of a biological target, such as a receptor binding pocket.[10] This concept is often visualized using the "three-point interaction model."
Caption: Stereoselective binding of enantiomers.
As depicted in the diagram, the eutomer can establish multiple, high-affinity interactions with the binding pocket, leading to a stable complex and a potent biological response. In contrast, the distomer, being a mirror image, may experience steric hindrance or be unable to form all the necessary interactions, resulting in significantly lower affinity and activity.
Conclusion
The comparative analysis of 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one and its enantiomers, as outlined in this guide, exemplifies a critical process in modern drug development. By systematically synthesizing, resolving, and characterizing the individual stereoisomers, researchers can gain a deeper understanding of the structure-activity relationship and identify the enantiomer with the optimal therapeutic profile. This knowledge is paramount for the development of drugs that are not only effective but also possess an improved safety margin by minimizing the administration of inactive or potentially harmful isomers. The principles and methodologies presented here provide a robust framework for the evaluation of any chiral drug candidate, ultimately contributing to the advancement of safer and more targeted therapies.
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A Strategic Guide to the Selectivity Profiling of 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one
In the landscape of contemporary drug discovery, the characterization of a novel chemical entity is a multi-faceted endeavor, with selectivity profiling standing as a cornerstone of preclinical development. A molecule's efficacy is intrinsically linked to its specificity; an exquisitely potent compound is of little therapeutic value if its off-target interactions lead to unacceptable toxicity. This guide provides a comprehensive framework for elucidating the selectivity profile of 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one , a heterocyclic scaffold with potential for diverse biological activities.
Given the absence of an established pharmacological profile for this specific molecule, this document eschews a simple data summary. Instead, it offers a strategic, field-proven workflow for researchers, scientists, and drug development professionals. We will navigate the logical progression from initial target hypothesis generation to rigorous experimental validation, emphasizing the rationale behind each methodological choice to ensure a self-validating and robust dataset.
Part 1: Initial Target Hypothesis Generation: A Data-Driven Starting Point
Without a known primary target, our initial challenge is to narrow the vast biological space to a manageable and rational set of hypotheses. A purely empirical, brute-force screening approach is both inefficient and cost-prohibitive. Therefore, we will employ a synergistic strategy combining computational prediction with analogue-based literature analysis.
In Silico Target Prediction: Unveiling Probable Partners
Computational toxicology and pharmacology tools offer a powerful, rapid, and cost-effective first pass at identifying potential protein targets. These platforms utilize algorithms that correlate the physicochemical properties and topology of a query molecule with extensive databases of known ligand-target interactions.
For 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one, a suitable and freely accessible tool is SwissTargetPrediction . This server predicts the most probable protein targets of a small molecule by combining 2D and 3D similarity measures with a library of known active compounds.
Hypothetical Workflow for Target Prediction:
-
Obtain the simplified molecular-input line-entry system (SMILES) string for 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one.
-
Submit the SMILES string to the SwissTargetPrediction web server.
-
Analyze the output, which provides a ranked list of potential target classes (e.g., G protein-coupled receptors, kinases, enzymes, ion channels) with a probability score.
-
Prioritize the highest-probability classes for initial experimental screening. For instance, the benzazepine core is a known "privileged scaffold" often associated with GPCR modulation.
Analogue-Based Assessment: Learning from a Chemical Neighborhood
The biological activity of structurally related molecules provides invaluable clues. The benzazepine scaffold is present in numerous approved drugs and clinical candidates. A survey of the literature reveals that derivatives of the core tetrahydrobenzo[b]azepine structure have been investigated for a range of activities. For example, certain derivatives are known to interact with serotonergic receptors like 5-HT2C, while others have been explored as PARP-1 inhibitors. This information strongly suggests that broad screening panels covering GPCRs and enzymes would be a logical starting point.
Part 2: A Tiered Experimental Approach to Selectivity Profiling
A tiered or cascaded approach to screening is fundamental to efficient drug discovery. This strategy commences with broad, less resource-intensive assays to identify initial areas of biological activity ("hits"). These hits are then subjected to more rigorous, quantitative secondary and tertiary assays to confirm activity, determine potency, and establish a precise selectivity window.
Caption: Simplified Gq-coupled GPCR signaling pathway.
Conclusion
The selectivity profiling of a novel compound like 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one is a systematic process of hypothesis generation and rigorous experimental testing. By employing a tiered approach that begins with broad, high-throughput screening and progresses to focused, functional assays, researchers can build a comprehensive and reliable understanding of a molecule's biological interactions. This guide provides the strategic framework and detailed methodologies necessary to undertake such a study, ensuring that the resulting data is robust, interpretable, and sufficient to guide the critical decisions inherent in the drug discovery process.
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Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology . YouTube. [Link]
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Safety Operating Guide
A-Scientist's-Guide-to-the-Proper-Disposal-of-4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one
As researchers and drug development professionals, our work with novel chemical intermediates like 4-Amino-1,2,4,5-tetrahydrobenzo[b]azepin-2-one (CAS No. 887578-14-5) pushes the boundaries of science.[1] However, this innovation carries the profound responsibility of ensuring that every stage of the research lifecycle, including waste disposal, is conducted with the highest commitment to safety and environmental stewardship. This guide provides a procedural framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to foster a deep, intuitive understanding of safe laboratory practices.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the intrinsic properties of a chemical is the foundation of its safe handling and disposal. While a specific, publicly available Safety Data Sheet (SDS) for 4-Amino-1,2,4,5-tetrahydrobenzo[b]azepin-2-one is not readily found in the search results, we can infer its potential hazards from its chemical class (an amine-containing heterocyclic compound) and data on similar structures.
Crucially, you must always refer to the specific SDS provided by your chemical supplier before handling or disposing of this compound. The information in the SDS is the primary and authoritative source for hazard identification.[2]
Based on analogous compounds, the potential hazards may include:
| Hazard Class | GHS Hazard Statement Code (Example) | Rationale and Implication for Disposal |
| Acute Toxicity | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. This necessitates the use of comprehensive Personal Protective Equipment (PPE) to prevent exposure during handling and disposal. |
| Skin Irritation | H315 | Causes skin irritation. Prolonged contact must be avoided. Contaminated gloves and lab coats require proper disposal to prevent secondary exposure. |
| Eye Irritation | H319 | Causes serious eye irritation. Goggles or a face shield are mandatory to prevent splashes. |
| Respiratory Irritation | H335 | May cause respiratory irritation. All handling of the solid or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
This table is illustrative. The actual GHS classifications must be confirmed from the supplier-specific SDS.
Pre-Disposal Protocol: Segregation and Storage
Proper management of chemical waste begins long before the final disposal. The principles of segregation and secure storage are paramount to preventing dangerous reactions and ensuring regulatory compliance.
Step 1: Designate a Satellite Accumulation Area (SAA) Within your laboratory, establish a designated SAA for hazardous waste.[3] This area should be near the point of generation, under the direct control of laboratory personnel, and clearly marked with appropriate signage.[3]
Step 2: Select a Compatible Waste Container Choose a waste container that is in good condition, has a secure screw-top cap, and is chemically compatible with amine-containing organic compounds. High-density polyethylene (HDPE) or glass containers are typically appropriate. Do not use metal containers for any waste stream that could be acidic, as this can lead to corrosion and leaks.
Step 3: Immediate and Accurate Labeling As soon as the first drop of waste enters the container, it must be labeled.[4] The label must include:
-
The words "Hazardous Waste"[3]
-
The full chemical name: "4-Amino-1,2,4,5-tetrahydrobenzo[b]azepin-2-one" (avoiding abbreviations)
-
The approximate concentration and quantity of the waste.
-
The date accumulation started.[3]
-
The relevant hazard warnings (e.g., pictograms for toxicity, irritant).[3]
Step 4: Segregate Incompatible Wastes This is a critical, non-negotiable safety step. Store the waste container for 4-Amino-1,2,4,5-tetrahydrobenzo[b]azepin-2-one away from:
-
Acids and Strong Oxidizers: Amines can react exothermically or violently with acids and oxidizing agents.
-
Halogenated Solvents: To prevent complex and potentially hazardous waste streams, keep halogenated and non-halogenated solvent wastes separate unless your institution's waste management plan specifies otherwise.
All waste containers must be stored within secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[4]
Disposal Workflow: A Step-by-Step Guide
The disposal of this research chemical must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5]
Protocol for Preparing Waste for Pickup:
-
Ensure Personal Protective Equipment (PPE) is Worn: Before handling the waste container, don a lab coat, safety goggles (or a face shield if splashing is possible), and chemically resistant gloves (nitrile is often sufficient, but consult your lab's Chemical Hygiene Plan).[6]
-
Work in a Ventilated Area: All transfers and final preparations of the waste container should be conducted within a certified chemical fume hood.[7] This minimizes the risk of inhaling any dust or vapors.
-
Securely Close the Container: Ensure the cap is tightly sealed. The container must be kept closed at all times except when actively adding waste.[4] This prevents the release of vapors and protects against spills.
-
Clean the Exterior: Decontaminate the exterior of the waste container with a suitable solvent (e.g., 70% ethanol or isopropanol) and wipe it dry. This ensures it is safe for transport by support staff.
-
Complete the Waste Pickup Request: Fill out your institution’s hazardous material pickup request form. Provide accurate and complete information about the contents of the container, as this is required for regulatory compliance and ensures the waste is handled correctly by the disposal facility.
-
Store for Pickup: Place the sealed, clean, and fully labeled container back into its designated SAA within secondary containment to await pickup by trained EHS personnel.
Regulatory Framework: Adherence to OSHA and EPA Standards
All laboratory operations, including waste disposal, are governed by federal and local regulations. Adherence to these is not optional.
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) for each laboratory.[2] Your lab's CHP is the definitive guide for all safety procedures, including waste disposal protocols, PPE selection, and emergency procedures.[8][9] You are required to be trained on and have access to this plan.[2]
-
EPA Resource Conservation and Recovery Act (RCRA): The EPA regulates hazardous waste from "cradle-to-grave."[4] For academic and research laboratories, specific regulations under 40 CFR 262 Subpart K may apply, which provide alternative, flexible standards for managing laboratory waste.[10][11] These regulations still require rigorous standards for labeling, storage time limits, and the development of a Laboratory Management Plan.[10][11]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of 4-Amino-1,2,4,5-tetrahydrobenzo[b]azepin-2-one waste.
Caption: Workflow for safe handling and disposal of chemical waste.
References
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Fact Sheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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University of Maryland. (n.d.). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one
As researchers and drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of ourselves and our colleagues. When working with novel or poorly characterized compounds like 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one, a robust and meticulously followed safety protocol is not just a recommendation—it is an operational imperative. This guide provides essential, immediate safety and logistical information, grounded in established laboratory safety principles, to manage the risks associated with this benzazepine derivative.
Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we must operate under the precautionary principle. This principle dictates that we treat substances of unknown toxicity as potentially hazardous, basing our handling protocols on data from structurally similar compounds and established best practices for chemical safety.[1]
Hazard Assessment: An Evidence-Based Approach
Lacking direct toxicological data, our risk assessment for 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one is informed by GHS classifications for analogous structures, such as 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one and its derivatives.[2][3] These analogs suggest a profile of acute toxicity and irritant properties. The primary routes of exposure we must guard against are inhalation, dermal contact, and ingestion.
Table 1: Potential Hazards Based on Structural Analogs
| Hazard Class | GHS Hazard Statement | Potential Route of Exposure & Effect |
|---|---|---|
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ingestion: May cause systemic toxic effects. |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | Dermal: Can be absorbed through the skin, leading to toxicity. |
| Skin Irritation | H315: Causes skin irritation | Dermal: Direct contact may cause redness, itching, or inflammation. |
| Eye Irritation | H319: Causes serious eye irritation | Ocular: Splashes can cause significant eye damage. |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Inhalation: Dust or aerosols may be toxic if breathed in. |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation: May irritate the nose, throat, and lungs. |
This data-driven inference is critical; it compels us to adopt a comprehensive barrier protection strategy to mitigate these risks effectively.
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard. Before relying on PPE, we must implement robust engineering and administrative controls as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[4][5][6]
-
Engineering Control: All manipulations of 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one, especially handling of the solid form (weighing, transferring) and preparing solutions, must be performed within a certified chemical fume hood.[4] This is a non-negotiable control to minimize inhalation of airborne particulates or vapors.
-
Administrative Controls:
-
Designated Areas: Clearly demarcate specific areas within the laboratory for handling this compound.
-
Standard Operating Procedures (SOPs): Develop and follow a detailed SOP for all procedures involving this chemical.
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in the SOP before they begin work.[7]
-
Personal Protective Equipment (PPE): A Multi-Layered Defense
A thorough assessment of the work process is required to select the appropriate PPE.[8] The following table outlines the minimum required PPE for various laboratory tasks involving 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one.
Table 2: Required PPE for Specific Laboratory Tasks
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing/Transfer of Solid | Chemical Splash Goggles & Face Shield[9] | Double Nitrile Gloves | Fully-Buttoned Lab Coat | Not required if in fume hood |
| Solution Preparation | Chemical Splash Goggles | Double Nitrile Gloves | Fully-Buttoned Lab Coat | Not required if in fume hood |
| In-use Operations (e.g., reactions) | Chemical Splash Goggles | Double Nitrile Gloves | Fully-Buttoned Lab Coat | Not required if in fume hood |
| Small Spill Cleanup (<5g) | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Fully-Buttoned Lab Coat | N95 Respirator (minimum) |
Causality Behind PPE Choices:
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and fine dust.[9][10] A face shield must be worn over the goggles during operations with a high splash potential, such as transferring liquids or cleaning up spills, to protect the entire face.[9]
-
Hand Protection: Double-gloving with nitrile gloves is essential. Nitrile provides good resistance to a broad range of chemicals. The outer glove bears the primary contamination; if it is compromised or after a task is complete, it can be removed without touching the inner glove, drastically reducing the risk of skin exposure.[8] Always inspect gloves for tears or degradation before use.
-
Body Protection: A flame-resistant, long-sleeved lab coat, kept fully buttoned, protects your skin and personal clothing from incidental contact and minor splashes.[10][11]
-
Foot Protection: Closed-toe shoes made of a non-porous material are required at all times in the laboratory to protect against spills and falling objects.[10]
Procedural Discipline: Donning and Doffing of PPE
The sequence of putting on and, more importantly, taking off PPE is a critical control point to prevent cross-contamination.
Step-by-Step Donning Protocol:
-
Put on the inner pair of nitrile gloves.
-
Don the lab coat, ensuring it is fully buttoned.
-
Put on chemical splash goggles.
-
If required, put on the face shield.
-
Don the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Step-by-Step Doffing Protocol (The Contamination Control Workflow):
This sequence is designed to move from the most contaminated items to the least, preventing the transfer of the chemical to your skin or clean clothing.
-
Inspect Outer Gloves: Before starting, visually inspect your outer gloves for any signs of contamination or damage.
-
Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.[12]
-
Remove Lab Coat: Unbutton the lab coat. Roll it forward and down off your shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it. Fold it so the contaminated exterior is contained within, and place it in the designated receptacle for lab laundry or disposal.
-
Remove Face Shield/Goggles: Remove eye and face protection from the back to the front by handling the strap. Place in the designated area for decontamination.
-
Remove Inner Gloves: Remove the final pair of gloves using the same inside-out technique. Dispose of them in the designated hazardous waste container.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Figure 1: PPE Doffing Sequence to Minimize Cross-Contamination.
Decontamination and Disposal Plan
All waste generated from handling 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one is considered hazardous waste.
-
Contaminated PPE: All disposable PPE (gloves, etc.) must be placed in a clearly labeled, sealed hazardous waste bag or container.[12]
-
Chemical Waste: Unused chemical and solutions must be collected in a designated, sealed, and properly labeled hazardous waste container. Never pour chemical waste down the drain.
-
Spill Cleanup Materials: Any materials used to clean up a spill (absorbent pads, etc.) must also be disposed of as hazardous waste.
-
Container Management: Ensure waste containers are kept closed when not in use and are stored in a designated satellite accumulation area.[12] Follow all institutional and EPA guidelines for hazardous waste disposal.[13][14][15]
By adhering to these rigorous safety protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research. Trust in the process, understand the rationale behind each step, and always prioritize safety above all else.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
